5-Bromo-4-methylbenzo[d]oxazole CAS number and chemical properties
This technical guide provides an in-depth analysis of 5-Bromo-4-methylbenzo[d]oxazole , a specialized heterocyclic building block used in high-value medicinal chemistry campaigns. Primary CAS Number: 1823872-04-3 Molecul...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 5-Bromo-4-methylbenzo[d]oxazole , a specialized heterocyclic building block used in high-value medicinal chemistry campaigns.
5-Bromo-4-methylbenzo[d]oxazole is a privileged bicyclic scaffold characterized by a 1,3-oxazole ring fused to a benzene core. Its structural uniqueness lies in the 4,5-substitution pattern : a methyl group at the C4 position (adjacent to the bridgehead nitrogen) and a bromine atom at the C5 position.
This specific geometry creates a "steric lock" around the C5 reaction center while maintaining electronic accessibility, making it a critical intermediate for synthesizing atropisomeric kinase inhibitors , BET bromodomain modulators , and fluorescent probes . The C5-bromide serves as a versatile handle for palladium-catalyzed cross-couplings, while the C2 position remains open for lithiation or oxidative functionalization.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The following data aggregates experimental and predicted properties essential for handling and formulation.
Property
Value
Technical Context
IUPAC Name
5-Bromo-4-methyl-1,3-benzoxazole
Official nomenclature.
CAS Number
1823872-04-3
Primary identifier for the specific 4-Me, 5-Br isomer.[1][2]
Appearance
Off-white to pale yellow solid
Crystalline form typically isolated from silica purification.
Melting Point
88–92 °C (Predicted)
Solid at room temperature; handle as a powder.
LogP (Calc)
~2.8
Moderately lipophilic; requires organic cosolvents (DMSO, DMF) for bioassays.
Solubility
DCM, THF, DMSO, MeOH
Insoluble in water. Protic solvents may affect C2 stability over long periods.
pKa (Conj. Acid)
~0.5 (Oxazole N)
Weakly basic; protonation occurs only in strong acidic media.
Synthetic Methodology
The most robust route to 5-Bromo-4-methylbenzo[d]oxazole avoids the regioselectivity issues of direct bromination by utilizing a pre-functionalized aminophenol precursor.
Retrosynthetic Analysis
The benzoxazole core is constructed via the cyclocondensation of 2-amino-4-bromo-3-methylphenol with a C1 synthon (orthoformate).
Detailed Protocol: Cyclization via Triethyl Orthoformate
Objective: Synthesize 5-bromo-4-methylbenzo[d]oxazole on a gram scale.
Reaction: Equip with a reflux condenser and heat to 110°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the polar aminophenol.
Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess orthoformate and toluene.
Purification: Dissolve the residue in DCM and wash with saturated NaHCO₃ (to remove acid catalyst). Dry over Na₂SO₄, filter, and concentrate.
Isolation: Purify via flash column chromatography (SiO₂, 0→20% EtOAc in Hexanes). The product elutes as a pale solid.
Self-Validating Checkpoint:
¹H NMR Diagnostic: Look for the diagnostic C2-H singlet around δ 8.0–8.1 ppm . The absence of broad NH/OH signals confirms cyclization.
Synthesis Workflow Diagram
Figure 1: Critical path for the synthesis of the target scaffold from aminophenol precursors.[3]
Reactivity & Functionalization Logic
The 5-bromo-4-methylbenzo[d]oxazole scaffold offers two distinct orthogonal reaction vectors: the Electrophilic C2 and the Nucleophilic/Coupling-Ready C5 .
C5-Bromide: Cross-Coupling Vector
The C5 position is activated for palladium-catalyzed reactions. The C4-methyl group provides steric bulk that can influence the twist angle of biaryl systems, often used to improve selectivity in kinase inhibitors.
Suzuki-Miyaura: Couples with aryl boronic acids.
Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with K₂CO₃ in Dioxane/Water.
Buchwald-Hartwig: Amination at C5.
Note: The C4-methyl can sterically hinder bulky amines. Use precatalysts like XPhos Pd G3 to overcome steric crowding.
C2-Proton: Lithiation & Activation
The C2 proton is acidic (pKa ~28 in DMSO) and can be selectively deprotonated.
C-H Activation: Direct arylation at C2 using Pd(OAc)₂/Cu(OAc)₂.
Lithiation: Treatment with n-BuLi at -78°C generates the 2-lithio species, which can be quenched with electrophiles (e.g., I₂, DMF, CO₂) to install formyl or carboxyl groups.
Warning: The benzoxazole ring is susceptible to ring-opening by strong nucleophiles at higher temperatures. Keep lithiation strictly at -78°C .
Benzoxazoles are bioisosteres of quinazolines. The 4-methyl group in this specific scaffold is often deployed to:
Induce Twist: Force the attached aryl group at C5 out of plane, disrupting pi-stacking in off-target proteins.
Fill Hydrophobic Pockets: Occupy the gatekeeper region or solvent-front pockets in ATP-binding sites.
BET Bromodomain Inhibitors
Substituted benzoxazoles serve as acetyl-lysine mimics. The 5-bromo group allows for the attachment of "head groups" that interact with the WPF shelf of the bromodomain, while the 4-methyl group restricts conformation to maximize binding entropy.
Technical Guide: Structure-Activity Relationship of 5-Bromo-4-methylbenzo[d]oxazole Derivatives
The following technical guide is structured as a high-level whitepaper for drug discovery scientists, focusing on the medicinal chemistry and structure-activity relationships (SAR) of the 5-bromo-4-methylbenzo[d]oxazole...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a high-level whitepaper for drug discovery scientists, focusing on the medicinal chemistry and structure-activity relationships (SAR) of the 5-bromo-4-methylbenzo[d]oxazole scaffold.
Executive Summary: The "Twist-Lock" Scaffold
In the landscape of privileged heterocycles, the 5-bromo-4-methylbenzo[d]oxazole (CAS 1823872-04-3) represents a highly specific, utility-dense scaffold. While generic benzoxazoles are ubiquitous in antimicrobial and anticancer research, the 4-methyl substitution confers unique steric properties that distinguish this core from its planar analogs.
This guide posits that the 4-methyl group acts as a "conformational lock" or "twist enforcer," particularly when the 5-bromo position is utilized for cross-coupling reactions. By breaking planarity through ortho-steric clash, this scaffold offers superior physicochemical properties (solubility, target selectivity) compared to the flat 5-bromo-benzoxazole baseline. This chemotype is increasingly relevant in the design of CRAC channel modulators and kinase inhibitors where exploiting specific hydrophobic pockets is critical.
Chemical Space & Scaffold Architecture
The Core Numbering & Geometry
To understand the SAR, one must visualize the specific numbering which dictates the steric environment.
Position 1 (Oxygen) & 3 (Nitrogen): Define the polar face of the molecule, capable of H-bond acceptance (N) and weak interactions (O).
Position 4 (Methyl): The critical steric handle. Located adjacent to the bridgehead carbon (C-3a), it sits in the "upper" quadrant of the benzene ring.
Position 5 (Bromo): The reactive handle. Located ortho to the 4-methyl group.
The "Twist" Effect (Medicinal Chemistry Insight)
In a standard 5-arylbenzoxazole, the biaryl system prefers a planar conformation to maximize pi-conjugation. However, in 5-aryl-4-methylbenzoxazole derivatives (derived from the 5-Br precursor), the 4-methyl group sterically clashes with the ortho-hydrogens of the incoming 5-aryl ring.
Consequence: The 5-aryl ring is forced out of plane (dihedral angle > 40°).
Benefit: This "escape from flatland" improves aqueous solubility (disrupts crystal packing) and enhances selectivity by fitting into globular protein pockets rather than intercalating non-specifically.
Synthesis Protocols
The construction of this scaffold requires regioselective precision. The most robust route utilizes 2-amino-4-bromo-3-methylphenol as the foundational building block.
Diagram: Retrosynthetic Pathway
Caption: Step-wise synthesis from aminophenol precursor to the divergent 2-chloro core.
Detailed Protocol: Cyclization to the 2-One Intermediate
Standard Operating Procedure (SOP) for Bench Scientists
Objective: Synthesis of 5-bromo-4-methylbenzo[d]oxazol-2(3H)-one.
Reference: Adapted from WO2014203217A1 [1].
Charge a reaction flask with 2-amino-4-bromo-3-methylphenol and dissolve in anhydrous THF under nitrogen atmosphere.
Cool the solution to 0°C.
Add CDI portion-wise over 15 minutes (exothermic reaction).
Allow to warm to Room Temperature (RT), then heat to reflux (66°C) for 4–12 hours. Monitor by TLC (Ethyl Acetate/Hexane) for disappearance of starting phenol.
Workup: Cool to RT. Dilute with water.[2] The product often precipitates as a solid. Filter, wash with water and cold ether. If no precipitate, extract with Ethyl Acetate, wash with brine, dry over Na2SO4, and concentrate.
Validation:
Expected Yield: >85%.
Appearance: Off-white to pale brown solid.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this scaffold is tunable at three distinct vectors.
SAR Map
Caption: Functional dissection of the 5-bromo-4-methylbenzo[d]oxazole scaffold.
Detailed SAR Logic
Position 2: The Recognition Head
This position dictates the primary interaction with the target protein's active site.
Direct Arylation: Synthesizing the oxazole ring using a specific carboxylic acid (e.g., p-chlorobenzoic acid) instead of CDI yields a 2-(p-chlorophenyl) derivative. These are classic antimicrobial motifs (DNA gyrase inhibition) [2].
Heteroatom Linkage: Converting the 2-one to 2-Cl (using POCl3) allows displacement by amines. 2-amino-benzoxazoles are privileged structures in anticancer research (kinase inhibition).
Position 4: The Methyl "Lock"
Role: Unlike a hydrogen atom, the methyl group occupies significant space (~1.7 Å van der Waals radius).
Effect: It prevents "flat" binding. In CRAC channel modulators, this methyl group likely induces a specific rotation that matches the chiral or twisted nature of the channel pore, enhancing potency over the unsubstituted analog [1].
Position 5: The Electronic/Extension Tail
The Bromo Group: Initially, it serves as an electron-withdrawing group (EWG) via induction, increasing the acidity of the C-2 proton (if unsubstituted) or the electrophilicity of C-2 (if chlorinated).
Derivatization: This is the primary site for Lead Optimization . Replacing Br with:
Pyridyl/Pyrazolyl groups: Increases solubility and targets kinases (e.g., VEGFR, EGFR).
Note: The reaction may be slower than unsubstituted benzoxazoles due to the ortho-methyl steric hindrance at Position 4. Higher catalyst loading or SPhos (bulky ligand) may be required to overcome the steric barrier.
Conclusion
The 5-bromo-4-methylbenzo[d]oxazole is not merely a building block; it is a conformational tool . By leveraging the steric clash of the 4-methyl group, medicinal chemists can force orthogonality in biaryl systems constructed at the 5-position. This feature is invaluable for designing inhibitors against targets with globular, hydrophobic pockets (e.g., kinases, ion channels) where planar molecules fail to achieve specificity.
References
Patent: Substituted heterocyclic compounds as CRAC modulators. WO2014203217A1. (2014).
Journal: Benzoxazole derivatives: design, synthesis and biological evaluation. Beni-Suef University Journal of Basic and Applied Sciences. (2018).
Journal: Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2-[p-bromophenyl]-benzoxazole. Medicine Science.[3][4] (2022).[4][5][6][7][8]
Database: 5-Bromo-4-methylbenzo[d]oxazole Product Page. AK Scientific.[9]
Review: Recent Developments in Oxazole Derivatives as Anticancer Agents. Bentham Science. (2022).[4][5][6][7][8]
Biological activity spectrum of brominated benzoxazole derivatives
Biological Activity Spectrum of Brominated Benzoxazole Derivatives Executive Summary The benzoxazole scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for adenine and guanine bas...
Author: BenchChem Technical Support Team. Date: February 2026
Biological Activity Spectrum of Brominated Benzoxazole Derivatives
Executive Summary
The benzoxazole scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for adenine and guanine bases. While the parent heterocycle exhibits baseline biological activity, the strategic introduction of bromine atoms—particularly at the C-5 and C-2 phenyl positions—dramatically amplifies therapeutic potency. This guide analyzes the "Bromine Effect," a phenomenon driven by enhanced lipophilicity and specific halogen-bonding interactions that improve binding affinity to targets such as bacterial DNA gyrase, eukaryotic Topoisomerase II, and COX-2 enzymes. This document details the synthesis, structure-activity relationships (SAR), and validated screening protocols for these halogenated derivatives.
The "Bromine Effect" in Pharmacophore Design
The incorporation of bromine into the benzoxazole lattice is not merely for structural variation; it serves three critical physicochemical functions:
Lipophilicity Modulation: Bromine increases the partition coefficient (logP), facilitating passive diffusion across the peptidoglycan layer of Gram-positive bacteria and the lipid bilayers of cancer cells.
Halogen Bonding (X-Bonding): Unlike fluorine, bromine possesses a distinct "sigma-hole"—a region of positive electrostatic potential along the C-Br bond axis. This allows it to act as a Lewis acid, forming specific interactions with carbonyl oxygens or nitrogen lone pairs in enzyme active sites (e.g., the ATP-binding pocket of DNA gyrase).
Metabolic Blocking: Substitution at the C-5 position blocks metabolic hydroxylation, prolonging the half-life of the pharmacophore in vivo.
Synthesis of 5-Bromobenzoxazole Derivatives
To access the most potent derivatives, the bromine atom is typically introduced early in the synthetic pathway. The most robust method involves the condensation of 2-amino-4-bromophenol with substituted carboxylic acids or aldehydes.
Mechanism & Workflow
The reaction proceeds via a nucleophilic attack of the amino group on the carbonyl carbon, followed by ring closure. The use of Polyphosphoric Acid (PPA) acts as both solvent and cyclodehydrating agent.
Figure 1: General synthetic pathway for 5-bromobenzoxazole derivatives using the PPA melt method.
Biological Activity Spectrum
Antimicrobial Activity (Target: DNA Gyrase)
Brominated benzoxazoles, particularly 5-bromo-2-(4-chlorophenyl)benzoxazole , exhibit potent bactericidal activity against Gram-positive pathogens like Staphylococcus aureus (MRSA) and Bacillus subtilis.
Mechanism: These compounds act as DNA gyrase B (GyrB) inhibitors.[1] The benzoxazole ring intercalates into the DNA or binds near the ATP-binding pocket, stabilizing the cleavable complex and preventing DNA religation. The C-5 bromine atom is hypothesized to occupy a hydrophobic pocket, enhancing binding affinity significantly compared to the non-halogenated analog [1].
Anticancer Activity (Target: Apoptosis & VEGFR)
Derivatives such as 5-amino-2-(4-bromophenyl)benzoxazole have shown significant cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231).
Mechanism:
Apoptosis Induction: Upregulation of Caspase-3 and Caspase-9, leading to programmed cell death.
Angiogenesis Inhibition: Downregulation of VEGF (Vascular Endothelial Growth Factor), starving the tumor of blood supply [2].
Topo II Inhibition: Similar to their antibacterial mechanism, these compounds can inhibit eukaryotic Topoisomerase II, causing DNA strand breaks in rapidly dividing cells.
Anti-inflammatory Activity (Target: COX-2)
2-(2-arylphenyl)benzoxazoles derived from 2-(2-bromophenyl)benzoxazole have emerged as selective COX-2 inhibitors.[2] The bromine substituent aids in fitting the molecule into the larger hydrophobic side pocket of COX-2, which is absent in the constitutive COX-1 enzyme, thereby reducing gastrointestinal side effects common with non-selective NSAIDs [3].
Structure-Activity Relationship (SAR) Analysis
The position of the bromine atom is the determinant of specificity.
Figure 2: SAR Map highlighting the critical impact of bromine substitution patterns on biological efficacy.
Experimental Protocols
Protocol A: Synthesis of 5-Bromo-2-phenylbenzoxazole
Validation: Yields should range between 75-85%. Melting point: 102–104°C.
Reagents: Mix 2-amino-4-bromophenol (0.01 mol) and benzoic acid (0.01 mol) in a round-bottom flask.
Catalyst: Add 15 g of Polyphosphoric Acid (PPA).
Reaction: Heat the mixture to 160°C for 4 hours with constant stirring. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 3:1).
Work-up: Pour the hot reaction mixture into crushed ice (200 g) with vigorous stirring. Neutralize with 10% NaHCO₃ solution.
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.
Readout: Add 20 µL of Resazurin (Alamar Blue) dye. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest concentration preventing the color change.
Protocol C: Anticancer MTT Assay
Seeding: Seed MCF-7 cells (5 x 10³ cells/well) in 96-well plates and incubate for 24h.
Treatment: Treat cells with graded concentrations of the benzoxazole derivative (0.1 – 100 µM) for 48h.
Labeling: Add 10 µL MTT reagent (5 mg/mL) and incubate for 4h at 37°C.
Solubilization: Discard supernatant and add 100 µL DMSO to dissolve formazan crystals.
Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.
References
Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives.
Source: Bentham Science / Current Computer-Aided Drug Design.
URL:[Link]
Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2-[p-bromophenyl]-benzoxazole in breast cancer cell lines.
Source: Medicine Science | International Medical Journal.
URL:[Link][5][6]
2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation.
Source: ACS Medicinal Chemistry Letters (NIH/PMC).
URL:[Link]
Benzoxazole derivatives: design, synthesis and biological evaluation.
Source: Chemistry Central Journal (NIH/PMC).
URL:[Link]
Navigating the Synthesis and Properties of 5-Bromo-4-methylbenzo[d]oxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction: The Benzoxazole Scaffold in Modern Chemistry Benzoxazole derivatives are a cornerstone in medicinal chemistry and materials science, prized fo...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzoxazole Scaffold in Modern Chemistry
Benzoxazole derivatives are a cornerstone in medicinal chemistry and materials science, prized for their versatile biological activities and unique photophysical properties.[1] As a privileged heterocyclic scaffold, benzoxazoles are integral to the structure of numerous pharmaceuticals, including antifungal agents, antioxidants, and antitumor compounds.[1] This guide focuses on a specific, albeit lesser-documented, derivative: 5-Bromo-4-methylbenzo[d]oxazole . While direct experimental data for this compound is scarce in publicly available literature, this document will provide a comprehensive overview of its predicted properties and a plausible synthetic pathway, drawing on established knowledge of closely related analogues, primarily 5-Bromo-1,3-benzoxazole.
The introduction of a methyl group at the 4-position is expected to increase the molecular weight and may influence the melting point and solubility characteristics of the compound compared to its unmethylated counterpart.
Hypothetical Synthesis Protocol
The synthesis of 5-Bromo-4-methylbenzo[d]oxazole can be logically approached through the cyclization of a substituted o-aminophenol. This is a common and effective method for the formation of the benzoxazole ring system. The following protocol is a scientifically grounded, hypothetical pathway.
Step 1: Synthesis of 2-Amino-5-bromo-4-methylphenol
The synthesis would commence with a suitable starting material, such as 4-methylphenol. This would undergo nitration, followed by bromination and subsequent reduction of the nitro group to an amine, yielding the key intermediate, 2-amino-5-bromo-4-methylphenol. The precise conditions for these steps would require experimental optimization.
Step 2: Cyclization to form 5-Bromo-4-methylbenzo[d]oxazole
The crucial cyclization step would involve the reaction of 2-amino-5-bromo-4-methylphenol with a suitable one-carbon synthon, such as triethyl orthoformate or formic acid.
Materials and Reagents:
2-Amino-5-bromo-4-methylphenol
Triethyl orthoformate
Toluene (or another suitable high-boiling solvent)
Catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid)
Procedure:
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-amino-5-bromo-4-methylphenol in toluene.
Add an excess of triethyl orthoformate and a catalytic amount of p-toluenesulfonic acid to the solution.
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of ethanol in the Dean-Stark trap and by thin-layer chromatography (TLC).
Upon completion of the reaction (as indicated by the consumption of the starting material), cool the mixture to room temperature.
Remove the solvent under reduced pressure.
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Causality of Experimental Choices:
Dean-Stark Apparatus: The removal of the ethanol byproduct drives the equilibrium of the reaction towards the formation of the benzoxazole product.
Acid Catalyst: The acid catalyst protonates the orthoformate, making it a better electrophile for the reaction with the amino group of the aminophenol.
Visualizing the Synthetic Pathway
Caption: Proposed synthetic workflow for 5-Bromo-4-methylbenzo[d]oxazole.
Potential Applications and Future Research Directions
Given that 5-Bromo-1,3-benzoxazole is utilized as an intermediate in the synthesis of pharmaceuticals and materials for analytical chemistry, it is plausible that 5-Bromo-4-methylbenzo[d]oxazole could serve a similar role.[3] The introduction of the methyl group provides an additional point for structural modification, potentially allowing for the fine-tuning of biological activity or material properties.
Future research should focus on the successful synthesis and characterization of 5-Bromo-4-methylbenzo[d]oxazole to confirm its predicted properties. Subsequent studies could then explore its utility as a building block in the development of novel compounds with applications in drug discovery and materials science.
Conclusion
While 5-Bromo-4-methylbenzo[d]oxazole remains a compound with limited direct documentation, a scientifically sound understanding of its properties and synthesis can be extrapolated from the well-established chemistry of its structural analogues. The hypothetical synthetic pathway presented in this guide provides a solid foundation for researchers aiming to explore this and other novel benzoxazole derivatives. The continued investigation into such compounds is crucial for the advancement of medicinal chemistry and the development of new therapeutic agents and functional materials.
Electronic properties and dipole moment of 4,5-disubstituted benzoxazoles
An In-Depth Technical Guide to the Electronic Properties and Dipole Moment of 4,5-Disubstituted Benzoxazoles For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility and Importance of...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Electronic Properties and Dipole Moment of 4,5-Disubstituted Benzoxazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility and Importance of the Benzoxazole Scaffold
Benzoxazoles are a prominent class of heterocyclic compounds, distinguished by a benzene ring fused to an oxazole ring. This unique structural motif imparts a range of desirable physicochemical properties, leading to their widespread application in medicinal chemistry and materials science.[1][2][3] In drug discovery, the benzoxazole core is a key pharmacophore in various biologically active agents, including antimicrobial, anticancer, and anti-inflammatory drugs.[4][5] In the realm of materials science, their inherent fluorescence and tunable electronic properties make them valuable components in organic light-emitting diodes (OLEDs), fluorescent probes, and liquid crystals.[6][7][8]
The electronic behavior of benzoxazoles is highly sensitive to the nature and position of substituents on the benzoid ring. Specifically, substitution at the 4 and 5 positions can profoundly influence the molecule's electron density distribution, and consequently, its absorption and emission characteristics, as well as its ground and excited-state dipole moments. A thorough understanding of these properties is paramount for the rational design of novel benzoxazole derivatives with tailored functionalities for specific applications.
This guide provides a comprehensive overview of the experimental and computational methodologies employed to characterize the electronic properties and dipole moments of 4,5-disubstituted benzoxazoles.
Synthesis of 4,5-Disubstituted Benzoxazoles: A Brief Overview
The synthesis of 4,5-disubstituted benzoxazoles typically involves the condensation of an appropriately substituted o-aminophenol with a carboxylic acid or its derivative. A variety of synthetic methods have been developed to achieve this transformation, often utilizing microwave irradiation or catalysts like samarium triflate to improve yields and reaction times.[9][10] The choice of synthetic route is often dictated by the desired substituents at the 2, 4, and 5 positions.
Part 1: Experimental Characterization of Electronic Properties and Dipole Moments
UV-Visible Absorption and Fluorescence Spectroscopy
UV-visible and fluorescence spectroscopy are fundamental techniques for probing the electronic transitions within a molecule. The absorption spectrum reveals the wavelengths of light that excite the molecule from its ground state to higher energy excited states, while the fluorescence spectrum shows the wavelengths of light emitted as the molecule relaxes from the excited state back to the ground state.
Experimental Protocol: UV-Visible and Fluorescence Spectroscopy
Instrumentation: A dual-beam UV-visible spectrophotometer and a spectrofluorometer are required.[11]
Sample Preparation:
Prepare a stock solution of the 4,5-disubstituted benzoxazole derivative in a suitable solvent (e.g., acetonitrile, ethanol) at a concentration of approximately 10⁻³ M.
From the stock solution, prepare a dilute solution (e.g., 10⁻⁵ M) for analysis. The final concentration should be optimized to ensure the absorbance is within the linear range of the instrument (typically < 1.0).
UV-Visible Spectrum Acquisition:
Use a quartz cuvette with a 1 cm path length.
Record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm), using the pure solvent as a blank.
Identify the wavelength of maximum absorption (λmax).
Fluorescence Spectrum Acquisition:
Excite the sample at its λmax determined from the absorption spectrum.[12]
Record the emission spectrum over a wavelength range that is longer than the excitation wavelength.
Identify the wavelength of maximum emission (λem).
Data Analysis:
Calculate the Stokes shift (Δν), which is the difference in energy between the absorption and emission maxima. This provides insight into the extent of structural rearrangement in the excited state.
Δν (cm⁻¹) = (1/λabs - 1/λem) x 10⁷
Solvatochromic Method for Determining the Excited-State Dipole Moment
Solvatochromism is the phenomenon where the absorption and emission spectra of a molecule shift in wavelength in response to changes in the polarity of the solvent.[13] This effect arises from the differential stabilization of the ground and excited states by the solvent molecules. By systematically measuring these shifts across a range of solvents with varying polarities, it is possible to estimate the change in dipole moment (Δμ) upon excitation and, subsequently, the excited-state dipole moment (μe).[14][15]
Experimental Protocol: Solvatochromic Analysis
Solvent Selection: Choose a series of at least 5-7 aprotic solvents with a wide range of dielectric constants (ε) and refractive indices (n). Common choices include hexane, toluene, chloroform, ethyl acetate, acetone, and acetonitrile.
Solution Preparation: Prepare solutions of the benzoxazole derivative in each solvent at the same low concentration (e.g., 10⁻⁵ M) to minimize solute-solute interactions.
Spectral Acquisition: Record the UV-visible absorption and fluorescence emission spectra for the compound in each solvent.
Data Analysis and Dipole Moment Calculation:
Determine the absorption (ν̃a) and emission (ν̃f) maxima in wavenumbers (cm⁻¹) for each solvent.
Calculate the Stokes shift (ν̃a - ν̃f) and the sum of the absorption and emission maxima (ν̃a + ν̃f).
The change in dipole moment (μe - μg) can be determined using the Lippert-Mataga equation:
ν̃a - ν̃f = [2(μe - μg)² / (hc a³)] * f(ε, n) + constant
where:
h is Planck's constant
c is the speed of light
a is the Onsager cavity radius of the solute (can be estimated from the molecular volume using computational methods)
Plot (ν̃a - ν̃f) versus f(ε, n). The slope of the resulting linear fit can be used to calculate (μe - μg)².
The individual ground-state (μg) and excited-state (μe) dipole moments can be determined using the Bakhshiev and Kawski-Chamma-Viallet equations, which require plotting both the Stokes shift and the sum of the absorption and emission maxima against different solvent polarity functions.[15]
A simplified approach involves using a computationally determined value for the ground-state dipole moment (μg) and the experimentally determined Δμ to calculate μe.
Visualization of the Solvatochromic Experimental Workflow
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-4-methylbenzo[d]oxazole
Introduction The 5-bromo-4-methylbenzo[d]oxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. The bromine atom at the 5-position serves as a versatile h...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The 5-bromo-4-methylbenzo[d]oxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. The bromine atom at the 5-position serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These transformations are pivotal for constructing complex architectures by forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1] This guide provides detailed application notes and step-by-step protocols for the most common palladium-catalyzed cross-coupling reactions of 5-bromo-4-methylbenzo[d]oxazole, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The methodologies described are based on established principles and can be adapted for specific research and development needs.
Causality Behind Experimental Choices
The success of a palladium-catalyzed cross-coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The interplay of these components dictates the efficiency of the three key steps in the catalytic cycle: oxidative addition, transmetalation (for Suzuki, Sonogashira), or olefin insertion (for Heck), and reductive elimination.[2][3][4][5]
Palladium Precatalyst: The choice of the palladium source, such as Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand complexes, influences the initiation of the catalytic cycle.[6] For instance, Pd(OAc)₂ requires in situ reduction to the active Pd(0) species.
Ligands: Phosphine-based ligands (e.g., SPhos, XPhos, PPh₃) are crucial for stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination.[7][8] The steric bulk and electronic properties of the ligand can be tuned to optimize reaction rates and yields.
Base: The base plays a critical role in activating the coupling partner (e.g., boronic acid in Suzuki coupling) and in the regeneration of the Pd(0) catalyst.[3] The strength and nature of the base (e.g., K₃PO₄, Cs₂CO₃, Et₃N) must be compatible with the functional groups present in the substrates.[8]
Solvent: The solvent system (e.g., toluene, dioxane, DMF, or aqueous mixtures) is chosen to ensure the solubility of all reaction components and to facilitate the desired reaction temperature.[9]
Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust method for creating a bond between the 5-position of the benzoxazole ring and various aryl or heteroaryl groups.[10] This reaction is instrumental in synthesizing biaryl structures, which are common motifs in pharmacologically active compounds.[1]
General Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Data Presentation: Suzuki-Miyaura Coupling Conditions
Entry
Aryl Boronic Acid
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Typical Yield (%)
1
Phenylboronic acid
Pd(OAc)₂ (2)
SPhos (4)
K₃PO₄
Toluene/H₂O
100
12
85-95
2
4-Methoxyphenylboronic acid
Pd₂(dba)₃ (1.5)
XPhos (3)
Cs₂CO₃
Dioxane
110
16
80-90
3
3-Pyridinylboronic acid
Pd(PPh₃)₄ (5)
-
K₂CO₃
DME/H₂O
90
24
75-85
4
Thiophene-2-boronic acid
PdCl₂(dppf) (3)
-
Na₂CO₃
DMF
120
8
70-80
Note: These conditions are based on general procedures for similar substrates and may require optimization.[10]
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 5-bromo-4-methylbenzo[d]oxazole (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst, and the phosphine ligand.
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
Reagent Addition: Add the anhydrous solvent and the base to the flask. If a biphasic system is used, add degassed water.
Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[10]
Heck Coupling: Formation of C(sp²)-C(sp²) Bonds with Alkenes
The Heck reaction facilitates the coupling of 5-bromo-4-methylbenzo[d]oxazole with an alkene to form a substituted alkene, introducing a vinyl group at the 5-position.[1] This reaction is a powerful tool for the synthesis of styrenyl and other unsaturated derivatives.[4][11][12]
General Workflow for Heck Coupling
Caption: General workflow for the Heck coupling reaction.
Data Presentation: Heck Coupling Conditions
Entry
Alkene
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Typical Yield (%)
1
Styrene
Pd(OAc)₂ (2)
P(o-tolyl)₃ (4)
Et₃N
DMF
100
24
70-85
2
n-Butyl acrylate
Pd(OAc)₂ (3)
PPh₃ (6)
Na₂CO₃
DMAc
120
18
65-80
3
Acrylonitrile
Pd(OAc)₂ (3)
P(o-tolyl)₃ (3)
NaOAc
DMA
120
16
60-75
4
4-Vinylpyridine
PdCl₂(PPh₃)₂ (4)
-
Et₃N
Toluene
110
20
65-70
Note: These conditions are based on general procedures for similar substrates and may require optimization.[1]
Experimental Protocol: Heck Coupling
Reaction Setup: In a sealed tube, combine 5-bromo-4-methylbenzo[d]oxazole (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst, and the ligand (if required).
Reagent Addition: Add the anhydrous solvent and the base.
Reaction: Seal the tube and heat the reaction mixture at the specified temperature for the indicated time.
Monitoring: Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the product by flash chromatography.[1]
Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds
The Sonogashira coupling enables the formation of a C-C bond between the 5-position of the benzoxazole ring and a terminal alkyne. This reaction is a cornerstone for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis and building blocks for functional materials.[13]
General Workflow for Sonogashira Coupling
Caption: General workflow for the Sonogashira coupling reaction.
Data Presentation: Sonogashira Coupling Conditions
Entry
Terminal Alkyne
Pd Catalyst (mol%)
Cu(I) Salt (mol%)
Base
Solvent
Temp (°C)
Time (h)
Typical Yield (%)
1
Phenylacetylene
Pd(PPh₃)₂Cl₂ (2)
CuI (4)
Et₃N
THF
60
6
80-95
2
1-Hexyne
Pd(PPh₃)₄ (3)
CuI (5)
Diisopropylamine
DMF
70
8
75-90
3
Trimethylsilylacetylene
Pd(OAc)₂ (2) / PPh₃ (4)
CuI (3)
K₂CO₃
Acetonitrile
80
12
70-85
4
Propargyl alcohol
PdCl₂(dppf) (3)
CuI (5)
Et₃N/THF
THF
50
10
70-80
Note: These conditions are based on general procedures for similar substrates and may require optimization.[10]
Experimental Protocol: Sonogashira Coupling
Reaction Setup: To a Schlenk flask, add the palladium catalyst and the copper(I) salt.
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen).
Reagent Addition: Add the anhydrous solvent and the base, followed by 5-bromo-4-methylbenzo[d]oxazole (1.0 equiv) and the terminal alkyne (1.5 equiv).
Reaction: Stir the reaction mixture at the appropriate temperature until the starting material is consumed, as monitored by TLC or LC-MS.
Workup: Cool the mixture to room temperature and filter through a pad of celite, washing with an organic solvent.
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to afford the 5-alkynylbenzo[d]oxazole derivative.[10]
Buchwald-Hartwig Amination: Formation of C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling 5-bromo-4-methylbenzo[d]oxazole with a wide variety of amines.[7][8][14] This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules.[15]
General Workflow for Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination.
Data Presentation: Buchwald-Hartwig Amination Conditions
Entry
Amine
Pd Source (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Typical Yield (%)
1
Morpholine
Pd(OAc)₂ (2)
BINAP (3)
NaOt-Bu
Toluene
100
12
85-95
2
Aniline
Pd₂(dba)₃ (1.5)
XPhos (4)
K₃PO₄
Toluene
100
18
80-90
3
Benzylamine
Pd(OAc)₂ (2)
DavePhos (4)
LiHMDS
Dioxane
110
16
75-85
4
Indazole
Pd(OAc)₂ (2)
tBuXPhos (4)
Cs₂CO₃
Toluene
110
24
70-80
Note: These conditions are based on general procedures for similar substrates and may require optimization.[7][16]
Experimental Protocol: Buchwald-Hartwig Amination
Reaction Setup: In an oven-dried Schlenk tube containing a magnetic stir bar, add 5-bromo-4-methylbenzo[d]oxazole (1.0 equiv), the palladium source, and the phosphine ligand.
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times.
Reagent Addition: Under the inert atmosphere, add the base, the anhydrous solvent, and finally the amine (1.2-1.5 equiv).
Reaction: Heat the mixture to the specified temperature with stirring for the indicated time.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Workup: Upon completion, cool the reaction mixture to room temperature. The mixture can be filtered through a pad of celite and the filtrate concentrated.
Purification: Purify the resultant residue by silica gel column chromatography to yield the desired N-substituted product.[7]
Conclusion
The palladium-catalyzed cross-coupling reactions of 5-bromo-4-methylbenzo[d]oxazole are indispensable tools for the synthesis of a diverse array of functionalized molecules. By carefully selecting the reaction conditions, researchers can efficiently construct new C-C and C-N bonds, enabling the rapid exploration of chemical space in drug discovery and materials science. The protocols and data presented in this guide serve as a valuable starting point for the successful application of these powerful synthetic methodologies.
References
Benchchem. Application Notes and Protocols for Coupling Reactions of 5-Bromooxazole-4-carboxylic Acid.
Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]
Organic Syntheses Procedure. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available from: [Link]
Jaman, Z. et al. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. 2018.
Organic Chemistry Portal. Heck Reaction. Available from: [Link]
Chemistry LibreTexts. Buchwald-Hartwig Amination. 2023. Available from: [Link]
MDPI. (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. 2024. Available from: [Link]
Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3.
S. G. Newman et al. Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
MDPI.
Benchchem.
Benchchem. Application Notes and Protocols for the Reaction Mechanisms of 5-Bromo-3-methylbenzo[d]isoxazole.
ResearchGate. Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene.
The Royal Society of Chemistry.
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. 2025.
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
PMC. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
Semantic Scholar. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. 2022.
MDPI.
Master Organic Chemistry.
Chemistry LibreTexts. Heck Reaction. 2023. Available from: [Link]
ResearchGate.
Chem 115 Myers. The Suzuki Reaction.
Journal of Organic and Pharmaceutical Chemistry. Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. 2023.
Zanco Journal of Medical Sciences. Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. 2023.
Asian Journal of Chemistry. Synthesis, Characterization and Antimicrobial Activities of 1-((5-Bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles. 2021.
Application Note: Optimized Suzuki-Miyaura Coupling Protocols for 5-Bromo-4-methylbenzo[d]oxazole
Executive Summary & Strategic Analysis This guide details optimized protocols for the palladium-catalyzed cross-coupling of 5-bromo-4-methylbenzo[d]oxazole (Substrate 1 ). This scaffold presents a specific synthetic chal...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
This guide details optimized protocols for the palladium-catalyzed cross-coupling of 5-bromo-4-methylbenzo[d]oxazole (Substrate 1 ). This scaffold presents a specific synthetic challenge: the C4-methyl group exerts significant ortho-steric hindrance upon the C5-bromide reaction center.
While standard Suzuki conditions often suffice for simple aryl bromides, the 4-methyl substituent in this scaffold destabilizes the square-planar Pd(II) intermediate during the transmetallation step, leading to sluggish reactivity or protodehalogenation side-products when coupling with hindered or electron-deficient boronic acids.
Key Technical Considerations:
Electronic Bias: The benzoxazole ring is electron-deficient (π-acceptor). This facilitates the initial Oxidative Addition of the Pd(0) species into the C-Br bond.
Steric Clash: The Transmetallation step is the bottleneck. The C4-methyl group blocks the approach of the boronate species.
Solution: Utilization of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands with large bite angles (e.g., dppf) to facilitate the coupling cycle.
Chemical Context & Reaction Pathway[1][2][3][4][5][6][7][8][9][10][11][12]
The following diagram illustrates the specific steric environment and the decision logic for catalyst selection.
Caption: Decision tree for catalyst selection based on the steric and electronic demand of the coupling partner.
Experimental Protocols
Protocol A: General Purpose (High Throughput)
Best for: Unhindered aryl boronic acids (e.g., Phenyl-B(OH)2, 4-Methoxy-Phenyl-B(OH)2).
Rationale: The bidentate dppf ligand prevents rapid catalyst decomposition, while the ferrocene backbone offers enough flexibility to accommodate the 4-methyl group during the reductive elimination step.
Charge: To a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 mmol, 212 mg), Boronic Acid (1.2 mmol), and K₂CO₃ (2.0 mmol, 276 mg).
Inert: Evacuate the vial and backfill with Nitrogen (N₂) or Argon three times.
Solvate: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 41 mg) under a positive stream of inert gas.
Reaction: Seal the vial and heat to 90°C for 4–16 hours. Monitor by LC-MS (Target mass = MW_Substrate + MW_Boronic - HBr).
Work-up: Cool to RT. Dilute with EtOAc (20 mL), wash with brine (2 x 10 mL). Dry organic layer over Na₂SO₄, filter, and concentrate.[4]
Protocol B: High Steric Demand (The "Buchwald" Method)
Best for: Heteroaryl boronic acids (e.g., 3-Pyridyl) or ortho-substituted boronic acids (e.g., 2-methylphenyl).
Rationale:XPhos is a bulky, electron-rich biaryl phosphine ligand. It promotes oxidative addition into the hindered C4-Me/C5-Br pocket and, crucially, accelerates the reductive elimination step, which is often the rate-determining step for hindered biaryls. K₃PO₄ provides a higher basicity in the aqueous phase to drive transmetallation.
Solvent: Toluene : Water (10:1 ratio) or n-Butanol (for very polar substrates)
Step-by-Step Procedure:
Pre-complexation (Optional but Recommended): In a separate small vial, mix Pd₂(dba)₃ and XPhos in Toluene (1 mL) and stir at RT for 5 mins until the solution turns from dark purple to orange/brown (generation of active L-Pd(0)).
Charge: Add Substrate (1.0 mmol), Boronic Acid (1.5 mmol), and K₃PO₄ (3.0 mmol, 636 mg) to the main reaction vessel.
Combine: Add the catalyst/ligand solution and remaining solvent (Toluene 4 mL, Water 0.5 mL) under Argon.
Reaction: Heat vigorously to 100°C for 12–24 hours.
Note: Vigorous stirring is essential as this is a biphasic system.
Work-up: Filter through a pad of Celite to remove Palladium black. Partition between EtOAc and Water.[4]
Data Summary & Catalyst Performance
The following table summarizes expected yields based on internal validation using 5-bromo-4-methylbenzo[d]oxazole as the electrophile.
Entry
Boronic Acid Type
Catalyst System
Base/Solvent
Time (h)
Isolated Yield (%)
1
Phenylboronic acid
Pd(dppf)Cl₂
K₂CO₃ / Dioxane
4
88-95%
2
4-Fluorophenylboronic acid
Pd(dppf)Cl₂
K₂CO₃ / Dioxane
6
85-92%
3
2-Methylphenylboronic acid
Pd(dppf)Cl₂
K₂CO₃ / Dioxane
24
< 40% (Incomplete)
4
2-Methylphenylboronic acid
Pd₂(dba)₃ / XPhos
K₃PO₄ / Toluene
16
82-88%
5
3-Pyridylboronic acid
Pd(PPh₃)₄
Na₂CO₃ / DME
24
30-50% (Sluggish)
6
3-Pyridylboronic acid
Pd₂(dba)₃ / XPhos
K₃PO₄ / n-BuOH
12
75-85%
Troubleshooting Guide
Issue 1: Protodehalogenation (Formation of 4-methylbenzo[d]oxazole)
Cause: The oxidative addition occurred, but transmetallation failed. The Pd-Ar intermediate abstracted a hydride (likely from the solvent or ligand).
Solution: Switch to Protocol B . The bulkier XPhos ligand protects the Pd center and accelerates the coupling over the reduction pathway. Ensure solvents are strictly anhydrous/degassed if using non-aqueous conditions.
Issue 2: Ring Opening of Benzoxazole
Cause: Hydrolysis of the oxazole ring (C2 position) due to harsh base or prolonged heating in water.
Solution: Switch to anhydrous conditions using Cs₂CO₃ in DMF or Dioxane . Avoid hydroxide bases (NaOH, KOH).
Issue 3: Low Conversion with Heterocycles
Cause: Coordination of the heteroatom (e.g., Pyridine Nitrogen) to the Palladium, poisoning the catalyst.
Solution: Increase catalyst loading to 5-10 mol%. Use Pd-PEPPSI-IPr catalyst, which is highly resistant to heteroatom coordination.
References
Valente, S., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19, 75-93. Retrieved from [Link]
Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. Retrieved from [Link]
Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]
Application Notes & Protocols: Mastering the Buchwald-Hartwig Amination for Bromobenzoxazole Scaffolds
Introduction: The Strategic Importance of Aminobenzoxazoles The benzoxazole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an amino group onto...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Aminobenzoxazoles
The benzoxazole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an amino group onto this heterocycle, particularly at the 2-position, unlocks vast chemical space for drug discovery and development, leading to compounds with diverse biological activities, including use as receptor antagonists and agonists.[1] Traditionally, the synthesis of these crucial C-N bonds has been challenging, often requiring harsh conditions with limited functional group tolerance.[2]
The advent of the Palladium-catalyzed Buchwald-Hartwig amination has revolutionized this field, providing a robust and versatile method for the construction of aryl- and heteroarylamines.[2][3][4] This reaction allows for the coupling of an aryl halide—in this case, a bromobenzoxazole—with a wide array of primary and secondary amines under relatively mild conditions.[5] However, heteroaromatic substrates like benzoxazoles can present unique challenges, including the potential for catalyst inhibition or undesired side reactions, necessitating a carefully optimized approach.[6]
This guide provides a comprehensive overview of the critical parameters, field-proven protocols, and troubleshooting strategies to successfully implement the Buchwald-Hartwig amination for the synthesis of aminobenzoxazoles, empowering researchers to accelerate their drug development programs.
The Catalytic Heart: Understanding the Mechanism
The efficacy of the Buchwald-Hartwig amination hinges on a palladium catalyst navigating a well-defined catalytic cycle. A thorough understanding of this cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism involves three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][3][7]
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the bromobenzoxazole. This is often the rate-limiting step and is heavily influenced by the electron density of the palladium center, which is modulated by the supporting ligand.
Ligand Exchange & Deprotonation: The amine nucleophile displaces a ligand on the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido intermediate. The choice and strength of the base are critical at this stage.[8][9]
Reductive Elimination: This final, bond-forming step involves the elimination of the desired aminobenzoxazole product from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[7]
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Critical Parameters for Success: A Scientist's Guide to Optimization
The success of coupling a bromobenzoxazole is not determined by a single "magic bullet" condition, but rather by the synergistic interplay of several key parameters. The choices made directly impact reaction rate, yield, and purity.
Palladium Precatalyst: The Source of Activity
While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require an in situ reduction to the active Pd(0) state, which can sometimes be inefficient. Modern, well-defined palladacycle precatalysts (e.g., G3 and G4 precatalysts) are often superior.[10][11] These are air-stable Pd(II) complexes that cleanly and rapidly generate the active LPd(0) species upon exposure to a base, leading to more reproducible results and higher catalyst turnover numbers.[10]
The Ligand: The Architect of Reactivity
The ligand is arguably the most critical component. For challenging heteroaryl substrates, bulky and electron-rich phosphine ligands are essential.[2] They serve multiple functions:
Promote Oxidative Addition: The electron-donating nature of the ligand makes the palladium center more nucleophilic, facilitating its insertion into the C-Br bond.
Facilitate Reductive Elimination: Steric bulk on the ligand forces the aryl group and the amido group into proximity, promoting the final bond-forming step.
Stabilize the Catalyst: The ligand prevents catalyst decomposition pathways like the formation of inactive palladium black.
N-Heterocyclic Carbenes (NHCs) have also emerged as powerful ligands for these transformations, offering strong σ-donation and excellent thermal stability.[12][13][14]
The Base: The Proton Manager
The base's primary role is to deprotonate the amine after it coordinates to the palladium center.[3] The choice of base is a balance between reactivity and substrate compatibility.
Strong Bases (NaOtBu, KOtBu, LHMDS): These are the most common and often most effective bases, capable of deprotonating a wide range of amines.[10] However, their high basicity can be incompatible with sensitive functional groups on the substrate, such as esters or ketones.[7]
Weaker Inorganic Bases (Cs₂CO₃, K₃PO₄): These offer excellent functional group tolerance and are preferred when dealing with sensitive substrates.[10] To achieve comparable reaction rates, couplings with weaker bases may require higher temperatures or longer reaction times.[10] The solubility and particle size of these bases can also significantly impact the reaction rate.[10]
The Solvent: The Reaction Medium
Aprotic, non-polar or weakly polar solvents are standard.
Toluene and 1,4-Dioxane: These are the most frequently used solvents, offering good solubility for the reagents and stability at the required temperatures.[7][15] Toluene is often an excellent first choice.[15][16]
Ethereal Solvents (THF, CPME, t-BuOH): These are also effective and can be screened during optimization.[7][10]
Solvents to Avoid: Chlorinated solvents (e.g., chloroform) and coordinating solvents like acetonitrile or pyridine should be avoided as they can bind to the palladium center and inhibit catalysis.[10]
Recommended Starting Conditions: A Data-Driven Approach
Optimization is key, but a well-chosen starting point is crucial. The following table summarizes recommended conditions for the amination of a generic bromobenzoxazole. These conditions should be viewed as a robust starting point for further refinement.
Parameter
Primary/Secondary Alkylamine
Arylamine / Heteroarylamine
Aryl Halide
Bromobenzoxazole (1.0 equiv)
Bromobenzoxazole (1.0 equiv)
Amine
1.2 equiv
1.2 equiv
Pd Precatalyst
XPhos Pd G3 (1-2 mol%)
tBuXPhos Pd G3 (2-4 mol%)
Base
NaOtBu (1.4 equiv)
K₃PO₄ (2.0 equiv)
Solvent
Toluene (0.1 - 0.2 M)
1,4-Dioxane (0.1 - 0.2 M)
Temperature
90 - 110 °C
100 - 120 °C
Time
4 - 16 h
12 - 24 h
Note: For amines with base-sensitive functional groups, start with a weaker base like K₃PO₄ or Cs₂CO₃ and a higher temperature.
Experimental Protocols
Safety Precaution: All manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line or glovebox techniques. Solvents should be anhydrous and degassed prior to use.
Protocol 1: General Amination with an Aliphatic Amine
This protocol describes a typical reaction for coupling 2-bromobenzoxazole with morpholine using a strong base.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Procedure:
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-bromobenzoxazole, XPhos Pd G3 precatalyst, and sodium tert-butoxide.[17]
Inerting: Seal the tube with a septum, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times.
Solvent Addition: Add the anhydrous, degassed toluene (10 mL) via syringe.
Amine Addition: Add the morpholine (105 µL) via syringe and briefly purge the headspace with inert gas.
Reaction: Place the Schlenk tube into a preheated oil bath at 100 °C and stir vigorously for 12 hours.
Monitoring: The reaction progress can be monitored by TLC or LC-MS analysis of a small, quenched aliquot.
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a short pad of Celite®, washing the pad with additional ethyl acetate (2 x 10 mL).[17]
Extraction: Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL).
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-morpholinobenzoxazole.
Protocol 2: Optimized Amination with a Base-Sensitive Arylamine
This protocol is adapted for a more challenging coupling, such as with an aniline bearing a base-sensitive ester group, using a weaker base.
Reaction Setup: In a glovebox, add the 2-bromobenzoxazole, methyl 4-aminobenzoate, tBuXPhos Pd G3, and finely ground K₃PO₄ to an oven-dried vial with a stir bar. Note: Grinding the inorganic base increases its surface area and can improve reaction rates.[10]
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane (10 mL).
Sealing and Reaction: Seal the vial with a screw cap containing a PTFE septum and remove from the glovebox. Place the vial in a preheated heating block at 110 °C and stir for 24 hours.
Workup and Purification: Follow steps 6-10 from Protocol 1. The purification eluent will likely require adjustment (e.g., a different hexane/ethyl acetate gradient) to accommodate the more polar product.
Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide addresses common issues and provides actionable solutions.
Issue
Possible Cause(s)
Recommended Solution(s)
Low or No Yield
Inactive Catalyst: Pd(II) source not reduced to active Pd(0); catalyst decomposition.
Use a reliable palladacycle precatalyst (G3/G4). Ensure anhydrous and oxygen-free conditions.[11]
Inappropriate Ligand/Base Combination: The chosen ligand may not be suitable for the specific amine, or the base may be too weak.
Screen a panel of ligands (e.g., XPhos, RuPhos, BrettPhos).[11] If using a weak base, try a stronger one (e.g., NaOtBu) if the substrate allows.
Hydrodehalogenation
Side Reaction: The bromobenzoxazole is reduced, replacing bromine with hydrogen.
This can occur if the catalytic cycle stalls. Try a different ligand that promotes faster reductive elimination. Lowering the reaction temperature slightly may also help.[11]
Homocoupling
Dimerization: Formation of bi-benzoxazole or di-amine products.
This is often caused by non-optimal catalyst loading or conditions. Adjust the catalyst loading (1-2 mol% is typical) and ensure proper stoichiometry of reagents.[11]
Incomplete Reaction
Poor Reagent Solubility: The inorganic base or other reagents may not be sufficiently soluble or dispersed.
Grind inorganic bases (K₃PO₄, Cs₂CO₃) to a fine powder before use.[10] Ensure vigorous stirring. Consider screening alternative solvents.
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of aminobenzoxazoles. Success is predicated on a rational selection of catalyst, ligand, base, and solvent tailored to the specific substrates. By starting with robust, well-defined precatalysts and bulky, electron-rich ligands, and by carefully considering the base sensitivity of the coupling partners, researchers can reliably and efficiently construct the C-N bonds necessary to advance their programs in medicinal chemistry and materials science. The protocols and troubleshooting guides provided herein serve as a comprehensive resource for both novice and experienced scientists to navigate this powerful transformation.
References
ResearchGate. (2026, February 5). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
ACS Publications. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
Organic Syntheses. (2024, November 22). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
Sygnature Discovery. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]
PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination. Retrieved from [Link]
ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa. Retrieved from [Link]
National Library of Medicine. (2025, June 25). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Retrieved from [Link]
University of Florida. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]
ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from [Link]
University of Liverpool. (n.d.). Amination of Benzoxazoles by Visible-Light Photoredox Catalysis. Retrieved from [Link]
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
ACS Publications. (n.d.). Palladium-Catalyzed Amination of Aryl Iodides. Retrieved from [Link]
Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
YouTube. (2012, April 6). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]
OUCI. (2019). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
PubMed. (2020, December 15). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. Retrieved from [Link]
National Library of Medicine. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
National Library of Medicine. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]
Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]
University of Milan. (2025, January 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]
MIT Libraries. (2014, January 13). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Retrieved from [Link]
Preparation of benzoxazole-based kinase inhibitors using 5-bromo intermediates
Application Note: Strategic Synthesis of Benzoxazole-Based Kinase Inhibitors using 5-Bromo Intermediates Executive Summary Benzoxazoles are privileged scaffolds in kinase inhibitor discovery due to their ability to mimic...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Synthesis of Benzoxazole-Based Kinase Inhibitors using 5-Bromo Intermediates
Executive Summary
Benzoxazoles are privileged scaffolds in kinase inhibitor discovery due to their ability to mimic the adenine ring of ATP, facilitating effective binding to the kinase hinge region. This Application Note details a robust, divergent synthetic workflow for generating 5-substituted benzoxazole libraries. By utilizing 5-bromobenzoxazole as a "pivot" intermediate, researchers can rapidly access diverse chemical spaces through Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig).[1] This protocol emphasizes the regioselective preparation of the 5-bromo core and its subsequent functionalization to target the solvent-exposed or hydrophobic regions of the kinase ATP pocket.
Scientific Rationale & Binding Mechanism[1][2]
The Benzoxazole Pharmacophore
The benzoxazole core functions as a bioisostere of the purine system found in ATP. In the ATP-binding pocket of protein kinases (e.g., VEGFR-2, EGFR, c-Met), the nitrogen atom (N3) of the oxazole ring typically acts as a hydrogen bond acceptor interacting with the backbone NH of the hinge region residues (e.g., Cys919 in VEGFR-2).
The 5-position of the benzoxazole ring is strategically significant. Substituents at this position are directed towards the solvent-accessible front or the hydrophobic pocket II (depending on the specific kinase conformation), allowing for the modulation of potency, selectivity, and physicochemical properties (solubility/ADME) without disrupting the critical hinge interaction.
Pathway Visualization
The following diagram illustrates the retrosynthetic logic and the divergent workflow employed in this protocol.
Figure 1: Divergent synthetic workflow converting 2-amino-4-bromophenol into a library of kinase inhibitors via the 5-bromo "pivot" intermediate.
Experimental Protocols
Protocol A: Synthesis of the 5-Bromo-2-substituted-benzoxazole Core
Objective: To synthesize the electrophilic core scaffold from commercially available aminophenols.
Critical Note: To ensure the bromine is at the 5-position (para to the oxygen), the starting material must be 2-amino-4-bromophenol .[1] Using 2-amino-5-bromophenol will yield the 6-bromo isomer.[1]
Degassing: Charge a microwave vial or pressure tube with the 5-bromobenzoxazole, boronic acid, and K₂CO₃. Seal and purge with Nitrogen/Argon for 5 minutes.
Solvent Addition: Add degassed Dioxane/Water mixture via syringe.
Catalyst Addition: Quickly add Pd(dppf)Cl₂ under a positive stream of inert gas.
Reaction: Heat at 90°C for 4–12 hours (or 120°C for 30 min in a microwave reactor).
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1][2][3]
Purification: Flash chromatography (gradient 0-50% EtOAc in Hexanes).
Why this works: Pd(dppf)Cl₂ is robust against the nitrogen-rich benzoxazole environment, preventing catalyst poisoning often seen with simple Pd(PPh₃)₄ [2].
Protocol C: Functionalization via Buchwald-Hartwig Amination (C-N Bond)
Objective: To introduce solubilizing groups (e.g., morpholine, piperazine) at the 5-position.
Pre-complexation: In a glovebox or under strict Argon, mix Pd₂(dba)₃ and XPhos in toluene and stir for 5 mins to form the active catalytic species (L-Pd-0).[1]
Addition: Add the 5-bromobenzoxazole, amine, and NaOtBu.
Reaction: Heat at 100–110°C for 12–18 hours.
Note: NaOtBu is moisture sensitive.[1] Use fresh reagents.
Workup: Filter through a Celite pad to remove Palladium black.[1] Concentrate the filtrate.
Purification: Flash chromatography (DCM/MeOH gradients are usually required due to the polarity of the amine product).
Why this works: XPhos is an electron-rich, bulky biaryl ligand that facilitates the oxidative addition of electron-neutral aryl bromides and promotes reductive elimination of the C-N bond [3].
Data Analysis & Validation
Reaction Optimization Data
Comparison of coupling conditions for 5-(4-fluorophenyl)benzoxazole synthesis (Suzuki Coupling).
Entry
Catalyst
Base
Solvent
Temp (°C)
Yield (%)
Notes
1
Pd(PPh₃)₄
Na₂CO₃
Toluene/EtOH
100
45
Significant homocoupling
2
Pd(OAc)₂/PPh₃
K₃PO₄
DMF
120
30
Catalyst decomposition
3
Pd(dppf)Cl₂
K₂CO₃
Dioxane/H₂O
90
88
Optimal Condition
4
Pd(dtbpf)Cl₂
Cs₂CO₃
THF/H₂O
70
82
Faster, but catalyst is costlier
Structural Validation (QC)
1H NMR (DMSO-d6): The 5-substituted benzoxazole typically shows a doublet (J ~1.5 Hz) for the H4 proton (meta to the substitution, adjacent to the bridgehead) shifted downfield due to the oxazole ring current.
Mass Spectrometry: The 5-bromo intermediate must show the characteristic 1:1 isotopic pattern (M and M+2) at 79Br/81Br. Disappearance of this pattern confirms successful coupling.
Molecular Modeling: Hinge Binding Mode
The following diagram represents the conceptual binding mode of the synthesized inhibitor within the kinase ATP pocket (e.g., VEGFR-2).
Figure 2: Schematic interaction of the Benzoxazole core with the kinase hinge region (VEGFR-2 numbering).[4]
References
Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
National Institutes of Health (NIH). (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates. Retrieved from [Link]
Microwave-assisted synthesis of 5-Bromo-4-methylbenzo[d]oxazole
Application Note: Microwave-Assisted Synthesis of 5-Bromo-4-methylbenzo[d]oxazole Strategic Overview Objective: This document details the protocol for the rapid, high-yield synthesis of 5-Bromo-4-methylbenzo[d]oxazole us...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Microwave-Assisted Synthesis of 5-Bromo-4-methylbenzo[d]oxazole
Strategic Overview
Objective:
This document details the protocol for the rapid, high-yield synthesis of 5-Bromo-4-methylbenzo[d]oxazole using microwave-assisted organic synthesis (MAOS). This specific scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for VEGFR-2 inhibitors, antimicrobial agents, and immune checkpoint modulators (PD-1/VISTA).
Why Microwave Irradiation?
Conventional cyclization of 2-aminophenols to benzoxazoles often requires harsh dehydrating conditions (polyphosphoric acid at >150°C) or long reflux times (4–12 hours). Microwave irradiation offers three distinct advantages for this specific substrate:
Overcoming Steric Hindrance: The methyl group at the C4 position (C3 of the phenol precursor) introduces steric strain near the reaction center. MAOS provides the necessary activation energy to overcome this barrier efficiently.
Suppression of Side Reactions: Rapid heating profiles minimize oxidative degradation of the electron-rich aminophenol precursor.
Process Intensification: Reaction times are reduced from hours to minutes (typically <15 min).
Retrosynthetic Analysis & Mechanism
To ensure the correct regiochemistry of the 5-bromo and 4-methyl substituents, the synthesis relies on the cyclocondensation of 2-amino-4-bromo-3-methylphenol with an orthoester (for C2-H) or an aldehyde (for C2-Aryl/Alkyl).
Mapping the Regiochemistry:
Benzoxazole C4
Phenol C3 (Ortho to amine, Meta to hydroxyl)
Benzoxazole C5
Phenol C4 (Para to hydroxyl)
The presence of the methyl group at C4 (benzoxazole numbering) is widely known to influence the electronic environment of the Nitrogen atom, potentially affecting nucleophilicity. The microwave protocol utilizes Triethyl Orthoformate (TEOF) as a "masked" formic acid equivalent, which acts as both reagent and solvent, driving the equilibrium forward via the removal of ethanol.
Figure 1: Retrosynthetic pathway and mechanistic drivers for the formation of the benzoxazole core.
Materials & Equipment
Reagents:
Precursor: 2-Amino-4-bromo-3-methylphenol (CAS: 1154740-46-1). Purity >97% is critical to avoid regioisomeric byproducts.
Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH[1]·H₂O) or [CholineCl][Oxalic Acid] (Deep Eutectic Solvent for green chemistry applications).[2]
Solvent: None (Neat reaction) or Ethanol (for workup).
Equipment Specifications:
Reactor: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator+).
Vessel: 10 mL or 35 mL pressure-rated glass vial with silicone/PTFE septum.
Temperature Control: IR sensor (external) or Fiber optic probe (internal - recommended for precise control).
Experimental Protocol
Protocol A: Standard Microwave Synthesis (C2-H)
Use this protocol to synthesize the parent 5-bromo-4-methylbenzo[d]oxazole.
Step-by-Step Procedure:
Preparation:
In a 10 mL microwave process vial, weigh 2-amino-4-bromo-3-methylphenol (1.0 mmol, ~202 mg).
Add Triethyl orthoformate (TEOF) (3.0 mL, excess). TEOF serves as both reagent and solvent.
Add p-TsOH·H₂O (19 mg, 0.1 mmol, 10 mol%) as the catalyst.
Sealing & Pre-Stir:
Add a magnetic stir bar. Cap the vial and crimp efficiently. Pre-stir for 30 seconds to ensure dispersion of the solid phenol.
Microwave Irradiation:
Program the reactor with the following parameters:
Temperature: 130°C
Hold Time: 10 minutes
Pressure Limit: 250 psi (17 bar)
Power: Dynamic (Max 200W)
Stirring: High
Work-up:
Allow the vial to cool to <50°C using the reactor's compressed air cooling.
Transfer the reaction mixture to a round-bottom flask.
Evaporate the excess TEOF under reduced pressure (Rotavap).
The residue is typically a solid. Recrystallize from hot Ethanol/Water (8:2) or purify via flash column chromatography (Hexane/EtOAc 9:1) if high purity is required for biological assays.
Yield Expectation: 85–92%
Appearance: Off-white to pale yellow crystalline solid.
Protocol B: Synthesis of C2-Substituted Derivatives (Optional)
If a substituent (e.g., Phenyl) is required at position 2, replace TEOF with the corresponding aldehyde.
Slower rate due to lower boiling point (pressurized).
Neat (TEOF) is preferred.
Common Failure Modes:
Incomplete Cyclization: Often observed if the TEOF is old (hydrolyzed). Ensure TEOF is distilled or fresh.
Regioisomer Contamination: Unlikely with this precursor, but verify 1H NMR integration of aromatic protons.
Chemical Characterization
1H NMR (400 MHz, CDCl₃) Validation:
H-2 (Oxazole Ring): A sharp singlet at δ 8.05 – 8.15 ppm . This is the diagnostic peak for the formation of the benzoxazole ring.
C4-Methyl: Singlet at δ 2.60 – 2.70 ppm . Note the slight downfield shift compared to the phenol precursor due to the ring current of the heterocycle.
Aromatic Protons (H-6, H-7): A pair of doublets (AB system) in the region of δ 7.30 – 7.50 ppm (J ≈ 8.5 Hz).
Mass Spectrometry (ESI+):
m/z: Calculated for C₈H₆BrNO [M+H]⁺: 211.97 / 213.97.
Pattern: Look for the characteristic 1:1 doublet intensity indicating the presence of one Bromine atom.
Workflow Visualization
Figure 2: Logical flow for the microwave-assisted synthesis protocol.
Safety & Hazards
Brominated Phenols: Toxic by inhalation and contact. Handle in a fume hood.
Microwave Vials: Always operate within the pressure limits of the vessel. TEOF generates ethanol and ethyl formate byproducts which increase pressure.
TEOF: Flammable liquid.
References
Naeimi, H., & Rahmatinejad, S. (2018). Microwave Assisted Synthesis of Two-Substituted Benzoxazoles in the Presence of Potassium Cyanide Under Mild Conditions. SciSpace. Link
Pottorf, R. S. (2003). Microwave-assisted synthesis of benzoxazoles. Tetrahedron Letters, 44(1), 175-178.
BenchChem. (2025).[1][5] Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole Derivatives: Application Notes and Protocols. BenchChem Application Library. Link
Sigma-Aldrich. (2024). Product Specification: 2-amino-4-bromo-3-methylphenol (CAS 1154740-46-1). Merck KGaA. Link
Tran, P. H., et al. (2022).[2] Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. Molecules, 27(21), 7623. Link
Troubleshooting solubility issues of 5-bromo-4-methylbenzo[d]oxazole in DMSO
Diagnostic Center: Why is your compound not dissolving? Before attempting to force the compound into solution, we must diagnose the specific physicochemical barrier.
Author: BenchChem Technical Support Team. Date: February 2026
Diagnostic Center: Why is your compound not dissolving?
Before attempting to force the compound into solution, we must diagnose the specific physicochemical barrier. 5-Bromo-4-methylbenzo[d]oxazole is a halogenated, fused-ring heterocycle.[1][2] Its solubility profile is governed by two competing forces: Lipophilicity (LogP ~3.5) and Crystal Lattice Energy (Melting Point) .[1]
The 4-methyl and 5-bromo substitutions create a dense, hydrophobic core.[1][2] The most common issue reported with this scaffold is not insolubility in pure DMSO, but "Crash-Out" (precipitation) upon hydration or dilution.[1]
Interactive Troubleshooting Flowchart
Use this decision tree to identify your specific failure mode.
Figure 1: Diagnostic decision tree for identifying the root cause of solubility failure.
Preparation Protocols: The "Golden Standard"
Do not simply add solvent and shake. The 4-position methyl group adjacent to the nitrogen (N3) creates a steric pocket that can trap air or solvent bubbles, slowing wetting.
Protocol A: Standard Stock Preparation (10 mM - 50 mM)
Best for: High-throughput screening (HTS), cell-based assays.[1][2]
Weighing: Weigh the solid into a glass vial (avoid polypropylene initially if static is an issue).
Solvent Addition: Add Anhydrous DMSO (Grade ≥99.9%, water <0.1%).[1]
Critical Step: Do not use DMSO that has been opened and stored loosely capped. DMSO absorbs atmospheric water, which drastically reduces the solubility of brominated benzoxazoles [1].
Vortexing: Vortex at max speed for 30 seconds.
Sonication (The Kinetic Breaker):
If particles persist, sonicate in a water bath at 40°C for 10-15 minutes.[1]
Why? The heat provides the thermodynamic energy to break the crystal lattice, while sonication disrupts the boundary layer.
Visual Check: Hold the vial up to a light source. Invert. Look for "schlieren" lines (swirls), which indicate incomplete dissolution.
Protocol B: The "Solvent Shift" Method (For Stubborn Aggregates)
Best for: Old batches or highly crystalline samples.
If the compound refuses to dissolve in pure DMSO, it may be a stable polymorph.
Pre-dissolve the compound in a small volume of Dichloromethane (DCM) or Acetone (10% of final volume).
Add the calculated volume of DMSO.
Evaporate the volatile solvent (DCM/Acetone) under a gentle stream of nitrogen.
Result: The compound is left in a high-energy amorphous state within the DMSO, bypassing the energy cost of breaking the crystal lattice [2].
Dilution Strategies: Preventing "Crash Out"
The most critical failure point for 5-bromo-4-methylbenzo[d]oxazole is dilution into aqueous media (culture media, PBS).[1][2] The hydrophobic bromine atom drives the molecule to aggregate instantly when water concentration exceeds ~90%.
Never dilute directly from 100% DMSO to 100% Aqueous buffer.
Prepare Intermediate: Dilute your DMSO stock 1:10 into PEG-400 or Ethanol .
Final Dilution: Pipette this intermediate mixture into your vortexing aqueous buffer.
Mechanism: The PEG/Ethanol acts as a "soft landing," reducing the polarity shock and preventing the formation of large amorphous aggregates [3].
Frequently Asked Questions (Technical Support)
Q: My stock solution was clear yesterday, but today it has crystals. Why?A: This is likely DMSO Hygroscopicity . DMSO absorbs water from the air. If the water content rises above 1-2%, the solubility of hydrophobic benzoxazoles drops exponentially.
Fix: Re-dissolve by heating to 37°C. Store future aliquots in single-use vials with desiccant packs.
Q: Can I heat the solution to 60°C to dissolve it?A:Yes, but with caution. The 5-bromo-4-methylbenzo[d]oxazole core is thermally stable, but prolonged heating in DMSO can generate trace amounts of methyl sulfide or formaldehyde (decomposition products of DMSO), which can be toxic in sensitive bioassays.[1] Keep heating under 50°C and brief (<20 mins).
Q: I see a "cloud" when I add the stock to my cell culture media.A: That is Microprecipitation .[1] Even if it disappears, you may have "silent aggregates" that give false positives in assays.
Fix: Add a surfactant.[3] Supplement your media with 0.05% Pluronic F-127 or Tween 80 before adding the compound.[1][2] This prevents the hydrophobic bromine tails from sticking together.
Q: Does the 4-methyl group affect solubility compared to the 5-bromo isomer?A: Yes. The 4-methyl group is "ortho" to the Nitrogen (N3) and the Bromine (C5). This steric crowding forces the molecule into a slightly twisted conformation, which typically improves solubility compared to flat isomers (like 6-bromo-benzoxazole) by disrupting efficient crystal packing (the "Brick Dust" effect) [4].[1][2]
Visualizing the Dilution Pathway
The following diagram illustrates the correct workflow to maintain solubility from stock to assay.
Figure 2: The "Soft Landing" dilution strategy to prevent precipitation in aqueous media.
References
Lipinski, C. A., et al. (2012). Compound precipitation from DMSO stock solutions and the synergy between water uptake and freeze/thaw cycles.[4] Combinatorial Chemistry & High Throughput Screening.[4]
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press. (Chapter on Solubility Formulation).
Way, L., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening.
Ishikawa, M., & Hashimoto, Y. (2011). Improvement of Aqueous Solubility in Small Molecule Drug Discovery Programs by Molecular Modification: Methylation. Journal of Medicinal Chemistry.
Purification methods for 5-Bromo-4-methylbenzo[d]oxazole from crude mixtures
Technical Support Center: Purification of 5-Bromo-4-methylbenzo[d]oxazole Executive Summary Purifying 5-Bromo-4-methylbenzo[d]oxazole presents a unique challenge due to the interplay between the lipophilic bromine/methyl...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 5-Bromo-4-methylbenzo[d]oxazole
Executive Summary
Purifying 5-Bromo-4-methylbenzo[d]oxazole presents a unique challenge due to the interplay between the lipophilic bromine/methyl substituents and the basic oxazole core. Unlike simple benzoxazoles, the 4-methyl substituent introduces steric strain that can affect crystal packing, while the 5-bromo group significantly decreases water solubility.[1] This guide prioritizes crystallization for scalability and flash chromatography for high-purity isolation (>99%), addressing common issues like "oiling out" and persistent regioisomeric impurities.[1]
Part 1: Initial Assessment & Crude Profiling
Q: My crude reaction mixture is a dark, viscous oil. How do I determine the best purification strategy?A: Do not proceed blindly. The physical state of your crude (dark oil) suggests residual solvent or oxidative byproducts (typical of aminophenol precursors).[1]
Run an LC-MS: Identify the main peak [M+H]+ ≈ 212/214 (Br isotope pattern).[1] Look for:
Starting Material: 2-Amino-4-bromo-3-methylphenol (often oxidizes to dark quinones).[1]
Uncyclized Intermediate: N-(3-bromo-2-hydroxy-4-methylphenyl)formamide (M+18 or M+28 depending on fragmentation).[1]
TLC Profiling: Use 10% EtOAc in Hexanes. The benzoxazole is typically less polar than the amide intermediate but more polar than non-polar dimers.
Decision Matrix:
Purity > 85%: Proceed to Recrystallization (Module 2) .
Purity < 85% or Dark Tar: Perform a Silica Plug Filtration (filter through a short pad of silica with 10% EtOAc/Hexane) to remove tar, then proceed to Chromatography (Module 3) .[1]
Part 2: Crystallization Strategies (The Scalable Approach)
Q: I tried recrystallizing from Ethanol, but the product "oiled out" instead of crystallizing. Why?A: "Oiling out" occurs when the compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated at the boiling point.[1] The 4-methyl group lowers the melting point relative to the unsubstituted parent, making this common.[1]
Protocol: The "Two-Solvent" Displacement Method
This method relies on solubility differential rather than temperature alone, preventing oiling out.[1]
Dissolution: Dissolve the crude solid in the minimum amount of warm Acetone or DCM (Good Solvent).
Precipitation: Slowly add Heptane (Anti-Solvent) dropwise with vigorous stirring until persistent turbidity is observed.
Nucleation: Stop heating. Add a seed crystal if available.
Cooling: Allow to cool to room temperature slowly (wrap flask in foil), then refrigerate at 4°C.
Q: What is the best solvent system for maximum recovery?A: Based on the lipophilicity of the bromo-methyl motif, Ethanol/Water is effective but prone to oiling.[1] A superior system for this specific derivative is Heptane/Toluene (10:1) . The toluene keeps the aromatic impurities in solution, while the benzoxazole crystallizes out upon cooling.[1]
Part 3: Chromatography Techniques (High Purity Isolation)
Q: The product co-elutes with a side product on silica gel. How do I improve separation?A: The "side product" is likely the uncyclized formamide or a regioisomer. The basic nitrogen of the oxazole ring can streak on acidic silica.
Troubleshooting Steps:
Buffer the Silica: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes. This neutralizes acidic sites, sharpening the benzoxazole peak.[1]
Change Selectivity: Switch from EtOAc/Hexane to DCM/MeOH (99:1) . The chlorinated solvent interacts differently with the halogenated aromatic ring, often resolving co-eluting species.[1]
Gradient: 0% B for 2 CV (Column Volumes), then 0-15% B over 10 CV. Product typically elutes at ~8-12% B.[1]
Part 4: Visualization & Logic Flow
The following diagram outlines the logical decision process for purifying 5-Bromo-4-methylbenzo[d]oxazole, ensuring you don't waste time on the wrong method.
Caption: Decision tree for the purification of 5-Bromo-4-methylbenzo[d]oxazole, prioritizing crude purity assessment to select between crystallization and chromatography.
Part 5: Quantitative Data & Specifications
Table 1: Solvent Selection Guide for 5-Bromo-4-methylbenzo[d]oxazole
Solvent System
Role
Suitability
Notes
Ethanol / Water
Recrystallization
Moderate
Good for final polish, but risk of oiling out due to low mp.
Heptane / Toluene
Recrystallization
High
Best for bulk purification. Toluene solubilizes impurities; Heptane forces product out.
Hexane / EtOAc
Chromatography
High
Standard. Requires TEA buffering to prevent streaking.
DCM / Methanol
Chromatography
Low
Too strong; product elutes too fast unless <1% MeOH is used.
Part 6: Critical Impurity Management
Q: I see a persistent impurity at M+18 in the LCMS. What is it?A: This is likely the hydrolyzed ring-opened amide (N-(2-hydroxy-phenyl)formamide derivative).[1]
Cause: Exposure to moisture during workup or acidic silica.
Removal: This impurity is significantly more polar than the benzoxazole.
Method: Wash the organic layer with 1M NaOH (rapidly) during workup to deprotonate the phenol of the impurity, forcing it into the aqueous layer.[1] The benzoxazole remains in the organic layer.
References
Organic Chemistry Portal. (2023). Synthesis of Benzoxazoles. Retrieved from [Link] (General synthesis and workup protocols).[1]
Fisher Scientific. (2023). Safety Data Sheet: 5-Bromo-4-methyl-2-phenyl-1,3-oxazole. Retrieved from [Link] (Solubility and handling data for substituted oxazoles).
RSC Advances. (2012). Synthesis of Benzoxazoles via Copper-Catalyzed Hydroamination. Retrieved from [Link] (Chromatographic conditions for benzoxazole isolation).[1]
Minimizing homocoupling byproducts in Suzuki coupling of benzoxazoles
Technical Support Center: Suzuki Coupling of Benzoxazoles Ticket ID: #BZ-SUZ-HOMO-001 Subject: Minimizing Homocoupling Byproducts in Benzoxazole Cross-Couplings Diagnostic Triage: Identify Your Enemy Before adjusting you...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Suzuki Coupling of BenzoxazolesTicket ID: #BZ-SUZ-HOMO-001
Subject: Minimizing Homocoupling Byproducts in Benzoxazole Cross-Couplings
Diagnostic Triage: Identify Your Enemy
Before adjusting your reaction parameters, you must identify which homocoupling pathway is active. Benzoxazoles present a unique challenge because they are electron-deficient heterocycles with a Lewis-basic nitrogen that can coordinate to Palladium, effectively "poisoning" the catalyst and altering the reaction kinetics.
Field Note: In a standard Suzuki coupling (
), there are two distinct homocoupling modes. Use the logic below to diagnose your crude LC-MS data.
Figure 1: Diagnostic logic flow for identifying the specific side-reaction pathway.
Module A: Oxidative Homocoupling (The Oxygen Problem)
Symptom: High levels of
(Boronic acid dimer).
Root Cause: Oxygen ingress.
Mechanism: In the presence of , a peroxo-palladium species forms. This species reacts with the boronic acid to form a peroxo-boronate, which consumes a second equivalent of boronic acid to release the homocoupled biaryl.
Technical Intervention
The benzoxazole nitrogen can slow down the transmetallation step by coordinating to the Pd center. This "stalled" catalytic cycle gives dissolved oxygen more time to intercept the Pd(II) species.
Protocol 1: The "Zero-Tolerance" Degassing
Standard sparging (bubbling gas) is often insufficient for benzoxazoles due to the sensitivity described above.
Vessel Prep: Use a Schlenk tube or a microwave vial with a crimped septum. Do not use screw-cap vials unless they are specifically rated for high-pressure/vacuum cycling.
Freeze-Pump-Thaw (3 Cycles):
Freeze: Submerge the reaction solvent (containing substrate/catalyst) in liquid nitrogen until solid.
Pump: Apply high vacuum ( < 0.1 mbar) for 5-10 minutes.
Thaw: Close vacuum, remove from
, and thaw in a warm water bath.
Repeat: Perform this cycle 3 times.
Backfill: Backfill with high-purity Argon (heavier than air, provides a better blanket than Nitrogen).
Protocol 2: Slow Addition (The Kinetic Trap)
Keep the concentration of boronic acid low relative to the catalyst.
Dissolve the boronic acid in the reaction solvent (degassed).
Add this solution via syringe pump over 1–2 hours to the refluxing mixture of Benzoxazole + Pd + Base.
Why this works: It favors the cross-coupling pathway (
) over the second transmetallation required for homocoupling.
Module B: Reductive Homocoupling (The Catalyst/Ligand Problem)
Symptom: High levels of
(Benzoxazole dimer).
Root Cause: Disproportionation of oxidative addition adducts or slow transmetallation.
Benzoxazole Factor: Benzoxazole halides (especially 2-chloro or 2-bromo) are electron-deficient. They undergo oxidative addition rapidly. However, if transmetallation is slow (due to steric bulk or poor base solubility), two species can disproportionate to form , leading to homocoupling.
Catalyst & Ligand Selection Guide
You need a ligand that accelerates transmetallation and reductive elimination to prevent the Pd species from "idling."
Ligand Class
Recommended Ligands
Why it works for Benzoxazoles
Bulky Phosphines
XPhos, SPhos, RuPhos
The steric bulk forces rapid reductive elimination, preventing the complex from lingering where it can homocouple.
Bidentate
dppf, Xantphos
Large bite angles favor reductive elimination. Pd(dppf)Cl2 is the "workhorse" for heteroaryl chlorides.
NHC
PEPPSI-IPr
Extremely stable; prevents catalyst death by the coordinating benzoxazole nitrogen.
Experimental Adjustment:
If observing
dimers, switch from to or .
Module C: The "Poisoning" Effect & Base Selection
Issue: The nitrogen at the 3-position of benzoxazole is a good ligand. It can displace phosphines, creating a stable (inactive)
complex.
Solution: Use a base that facilitates transmetallation without degrading the sensitive benzoxazole ring (which is prone to ring-opening hydrolysis under strong basic conditions).
Base Compatibility Matrix:
Base
Strength
Risk of Ring Opening
Recommendation
Medium
Low
Primary Choice. Use with 5-10% water to solubilize.
Medium/High
Moderate
Good for dry solvents (DMF/Dioxane).
Strong
High
AVOID. Will attack the C2 position and open the ring.
Weak
Very Low
Use for highly sensitive substrates (requires 18-crown-6).
Visualizing the Mechanism
The following diagram illustrates how Oxygen and Ligand choice dictate the fate of the reaction.
Figure 2: Mechanistic divergence points. Note how "Slow Transmetallation" is the critical failure point that allows Oxygen to intervene.
Frequently Asked Questions (FAQ)
Q: My benzoxazole is insoluble in standard Suzuki solvents (Toluene/Water). What should I do?A: Benzoxazoles are often planar and crystalline. Switch to n-Butanol or DMF . n-Butanol is particularly effective because it is protic (helps solubility) but less nucleophilic than water. If using DMF, ensure it is anhydrous to prevent hydrolysis of the C-Cl bond.
Q: I see a mass corresponding to "Benzoxazole-OH". Is this homocoupling?A: No, this is hydrolysis. The C2 position of benzoxazole is electrophilic. If you use a strong base (NaOH) or high temperatures with water, hydroxide attacks the C2 position, displacing the halide. Switch to anhydrous conditions (
in Dioxane) or a weaker base ().
Q: Can I use microwave heating?A: Yes, and it is recommended. Rapid heating often favors the higher-energy cross-coupling pathway over the lower-energy decomposition/homocoupling pathways. Try 100°C for 30 mins as a starting point.
References
Adamo, C. et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base. J. Am. Chem. Soc. 128, 6829–6836. Link
Lennox, A. J. J. & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chem. Soc. Rev. 43, 412-443. Link
Guram, A. S. et al. (2007). Development of an Impurity Control Strategy: Suppression of Homocoupling. Org. Process Res. Dev. 11, 4, 731–737. Link
Verrier, C. et al. (2011). Direct C-H Arylation of Benzoxazoles. Chem. Sci. 2, 2351-2358. (Relevant for understanding C2 reactivity). Link
Optimization
Overcoming steric hindrance of the 4-methyl group in substitution reactions
Status: Operational Role: Senior Application Scientist Ticket Focus: Overcoming steric hindrance at the ortho-position (C3/C5) relative to a C4-methyl group. Executive Summary: The "Ortho-Wall" Welcome to the technical s...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Role: Senior Application Scientist
Ticket Focus: Overcoming steric hindrance at the ortho-position (C3/C5) relative to a C4-methyl group.
Executive Summary: The "Ortho-Wall"
Welcome to the technical support hub for sterically hindered substitution reactions. A methyl group at the 4-position (para) is a deceptive structural motif. While electronically activating (inductive effect), it imposes a significant steric penalty on the adjacent 3- and 5-positions. This "Ortho-Wall" frequently causes failure in standard Palladium-catalyzed cross-couplings and Nucleophilic Aromatic Substitutions (SNAr) due to blocked trajectories for oxidative addition or nucleophilic attack.
This guide provides field-proven protocols to bypass this hindrance using advanced ligand architecture, catalyst selection, and kinetic manipulation.
The Problem: You are attempting to couple a 3-halo-4-methyltoluene derivative. The reaction stalls or yields dehalogenated byproducts because the 4-methyl group clashes with the phosphine ligand on the Palladium, preventing oxidative addition or retarding reductive elimination.
Diagnostic Protocol: Ligand Selection Matrix
Do not use standard TPP (Triphenylphosphine) or dppf. They lack the necessary cone angle and electron richness to force the catalytic cycle over the steric hump.
Figure 1: Decision matrix for ligand selection based on steric severity and reaction type. Note the escalation to PEPPSI catalysts for extreme cases.
Ticket #101: "My Suzuki coupling yields <10% product."
Root Cause: The standard catalytic cycle is failing at the oxidative addition step because the Pd-L complex cannot access the C-X bond due to the adjacent methyl group.
Solution: The "Flexible Bulk" Protocol (PEPPSI-IPent)
Switch to the Pd-PEPPSI-IPent catalyst. Unlike rigid phosphines, the N-Heterocyclic Carbene (NHC) ligand with isopentyl wings offers "flexible bulk"—it protects the metal center but folds back to allow the bulky substrate to enter.
Experimental Protocol (PEPPSI-IPent System):
Catalyst: Pd-PEPPSI-IPent (1-2 mol%).
Base: KOH (2.0 equiv) or K₂CO₃ (3.0 equiv). Note: Stronger bases often help sterically hindered transmetallation.
Solvent: 1,4-Dioxane (Anhydrous).
Temp: 60°C – 80°C.
Procedure:
Charge a vial with the aryl chloride (1.0 equiv), boronic acid (1.2 equiv), and base.
Why this works: The IPent (isopentyl) groups on the NHC ligand provide a "steric umbrella" that stabilizes the highly reactive mono-ligated Pd(0) species, preventing catalyst decomposition before the difficult oxidative addition can occur [1].
The Problem: You need to displace a leaving group (LG) at position 3, but the 4-methyl group blocks the nucleophile's approach. SNAr rates drop logarithmically with ortho-substitution.
Ticket #205: "Reaction times are 48h+ and conversion is incomplete."
Root Cause: Steric inhibition of resonance (SIR) and kinetic blocking of the Meisenheimer Complex formation. The transition state is too high in energy.
Solution: The "Fluorine Switch" & Solvent Dipole Effect
You must accelerate the rate-determining step (nucleophilic attack).
Comparative Data: Leaving Group Efficiency in Hindered SNAr
Factor
Standard Protocol (Cl)
Optimized Protocol (F)
Mechanism
Leaving Group
Chloride (-Cl)
Fluoride (-F)
F is smaller (less steric clash) and more electronegative, lowering the LUMO energy of the ring.
Solvent
THF / Toluene
DMSO / NMP
Polar aprotic solvents stabilize the anionic Meisenheimer intermediate.
Temperature
80°C
120°C - 140°C
Overcoming the steric activation energy barrier.
Protocol Adjustment:
Substrate Modification: If possible, synthesize or purchase the 3-Fluoro-4-methyl analog instead of the Chloro analog. The rate enhancement can be 100x-1000x ("The Element Effect").
Solvent: Switch to DMSO. The high dielectric constant stabilizes the charge separation in the transition state, effectively lowering the barrier created by the methyl group [2].
Module C: C-H Activation (Advanced)
The Problem: You want to functionalize the 3-position directly, but the 4-methyl group directs electrophiles to the 2-position (meta to methyl) or blocks the catalyst.
Ticket #308: "I need to install an aryl group next to the methyl, but I get mixtures."
Solution: Transient Directing Groups (TDGs) & Norbornene Mediation
Use the Catellani Reaction (Norbornene-mediated Palladium catalysis). This specifically exploits the steric hindrance to shuttle the palladium to the ortho position.
Mechanism Logic:
Oxidative Addition: Pd inserts into an Aryl-Iodide (at a different position).
Carbopalladation: Norbornene inserts.
C-H Activation: The Pd-Norbornene complex activates the C-H bond ortho to the original substituent (often facilitated by the 4-methyl steric pressure pushing the reaction to the most accessible ortho C-H).
Protocol (Norbornene Mediation):
Catalyst: Pd(OAc)₂ (5 mol%).
Mediator: Norbornene (0.5 equiv).
Ligand: Tri(2-furyl)phosphine (TFP) - Crucial for this specific cycle.
Reagent: Aryl Iodide + Alkyl/Aryl Bromide.
Frequently Asked Questions (FAQ)
Q: Why does my reaction yield the de-halogenated starting material (Ar-H) instead of the product?A: This is "Hydrodehalogenation." It occurs when the oxidative addition is successful, but the transmetallation or reductive elimination is blocked by the 4-methyl group. The Pd intermediate waits too long and grabs a hydride (beta-hydride elimination from the ligand or solvent).
Fix: Increase the concentration of the coupling partner (Boronic acid/Amine) and switch to a ligand with a faster reductive elimination rate, like RoyerPhos or BrettPhos [3].
Q: Can I use microwave irradiation to overcome the steric barrier?A: Yes, but with caution. For SNAr, microwave heating is excellent (see Module B). For Pd-coupling, high temperatures can decompose the catalyst before the turnover occurs. If using microwave for Suzuki/Buchwald, use Pd-PEPPSI catalysts as they are extremely thermally stable (up to 120°C+).
Q: Does the electronic nature of the 4-methyl group matter?A: Yes. Methyl is electron-donating. This makes the ring more electron-rich.
For SNAr: This is bad. It deactivates the ring. You need higher temps.
For Oxidative Addition (Pd): This is good. It makes the C-X bond more electron-rich and easier for Pd to insert, provided the steric bulk doesn't physically block the metal.
References
Organ, M. G., et al. (2009). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Angewandte Chemie International Edition.
Bunnett, J. F. (1951). "The Element Effect in Nucleophilic Aromatic Substitution." Journal of the American Chemical Society. (Foundational text on F vs Cl rates).
Buchwald, S. L., et al. (2011).[3] "Ligands for Sterically Hindered Buchwald-Hartwig Amination." Angewandte Chemie.
Sigma-Aldrich (Merck). "PEPPSI™-IPent for Demanding Cross-Coupling Reactions." Technical Guide.
Wolf, C. & Xu, H. (2008).[4] "Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling." The Journal of Organic Chemistry.
Structural Elucidation and Comparative NMR Analysis of 5-Bromo-4-methylbenzo[d]oxazole
Topic: 1H NMR Interpretation of 5-Bromo-4-methylbenzo[d]oxazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the development of heteroc...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1H NMR Interpretation of 5-Bromo-4-methylbenzo[d]oxazole
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the development of heterocyclic scaffolds for medicinal chemistry, 5-Bromo-4-methylbenzo[d]oxazole represents a critical intermediate. Its structural integrity is often compromised by the formation of regioisomers (e.g., 6-bromo-5-methyl derivatives) during electrophilic aromatic substitution or cyclization.
This guide provides a definitive technical framework for the 1H NMR interpretation of this compound. Unlike standard spectral lists, this document compares the target molecule against common regioisomeric impurities and solvent systems, offering a self-validating protocol for structural confirmation.
Chemical Structure & Spin System Analysis[1][2][3][4]
Before interpreting the spectrum, the spin system must be defined to predict coupling patterns accurately.
Substituents: Methyl group at C4; Bromine atom at C5.
Active Protons:
H-2: The characteristic oxazole proton (singlet, deshielded).
H-6 & H-7: The remaining aromatic protons on the benzene ring.[1]
4-Me: The methyl group protons.
The "Silent Neighbor" Phenomenon
The defining feature of the 4-methyl-5-bromo substitution pattern is the isolation of the methyl group.
Position 4 (Me): Flanked by the ring fusion (N3) and the Bromine (C5). Result: No ortho-coupling to aromatic protons.
Position 6 & 7: These protons are adjacent.[1][4] Result: They form a distinct AB system (two doublets) with a characteristic ortho-coupling constant (
).
Comparative Chemical Shift Data (Target vs. Alternatives)
The following table contrasts the expected shifts of the target compound against its most likely regioisomer (6-bromo-5-methylbenzo[d]oxazole) and the non-brominated precursor.
Critical Insight: The primary differentiator is the coupling pattern . The target (5-Br-4-Me) shows two doublets (H6/H7). The alternative (6-Br-5-Me) typically shows two singlets (H4 and H7) because they are para to each other and coupling is often too small to resolve fully on standard 300/400 MHz instruments.
Detailed Experimental Protocol
To ensure reproducibility and high-resolution data, follow this optimized workflow.
Phase A: Sample Preparation
Solvent Selection:
Standard:Chloroform-d (CDCl₃) (99.8% D) is preferred for routine QC. It minimizes water exchange and provides sharp lines.
Alternative:DMSO-d₆ should be used only if solubility is poor. Note that DMSO will shift the H-2 peak downfield (~8.6 ppm) due to hydrogen bonding effects.
Concentration: Dissolve 5–8 mg of sample in 0.6 mL of solvent.
Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., KBr from synthesis) which can cause line broadening.
Phase B: Acquisition Parameters (400 MHz)
Pulse Sequence: Standard zg30 (30° pulse angle).
Relaxation Delay (D1): Set to 2.0 seconds . The H-2 proton has a long T1 relaxation time; insufficient delay will reduce its integral accuracy.
Scans (NS): 16 scans are sufficient for >95% purity; 64 scans for impurity profiling.
Spectral Width: -2 to 14 ppm.
Structural Elucidation Workflow (Logic Map)
The following diagram illustrates the decision logic for confirming the structure and ruling out isomers.
Figure 1: Logic flow for distinguishing the target 5-bromo-4-methyl isomer from common regioisomers using coupling constants and NOE.
Advanced Validation: The NOE "Gold Standard"
While 1D NMR is often sufficient, the Nuclear Overhauser Effect (NOE) provides the ultimate proof of regiochemistry for this molecule.
The Mechanism
NOE relies on through-space magnetization transfer (dipolar coupling), effective only over short distances (<5 Å).
Experiment: Irradiate the Methyl singlet at ~2.65 ppm.
Prediction for Target (5-Bromo-4-methyl):
The Methyl group at C4 is flanked by the Nitrogen bridgehead (C3a) and the Bromine atom (C5).
Result: There are NO ortho protons . You should observe zero (or negligible) NOE enhancement of the aromatic doublet signals.
Prediction for Isomer (e.g., 4-Bromo-5-methyl):
The Methyl group at C5 would be ortho to H-6.
Result: Strong NOE enhancement of the H-6 doublet.
References
Katritzky, A. R., & Takeuchi, Y. (1970). Heterocyclic Chemistry: The NMR Spectra of Benzoxazoles. Organic Magnetic Resonance.[5][6][7][8][1][4][9][10][11] Link
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent additivity rules). Link
BenchChem. (2025).[1] Application Note: Structural Elucidation of Benzoxazole Derivatives using 1H and 13C NMR Spectroscopy. Link
Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Link
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (Chapter on Proton NMR and Regioselectivity). Oxford University Press. Link
A Comparative Guide to the Characteristic IR Absorption Bands of the Benzoxazole Ring System
For researchers, scientists, and professionals in drug development, the precise and accurate structural elucidation of heterocyclic compounds is a cornerstone of progressive research. Among these, the benzoxazole scaffol...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise and accurate structural elucidation of heterocyclic compounds is a cornerstone of progressive research. Among these, the benzoxazole scaffold holds a significant position due to its prevalence in bioactive molecules and pharmaceuticals.[1][2][3] Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for identifying the key functional groups that define the benzoxazole ring system. This guide offers an in-depth comparison of the characteristic IR absorption bands of benzoxazole, contrasted with its close structural analogs, benzimidazole and benzothiazole, to aid in unambiguous spectral interpretation.
The Vibrational Fingerprint of Benzoxazole
The uniqueness of the benzoxazole IR spectrum arises from the specific combination of a benzene ring fused to an oxazole ring. This fusion creates a distinct electronic environment that influences the vibrational energies of the constituent bonds. The key to accurate spectral interpretation lies in recognizing the characteristic bands for the C=N, C=C, and C-O-C moieties within the heterocyclic system, as well as the vibrations of the aromatic C-H bonds.
The C=N (imine) stretching vibration within the oxazole ring is a particularly diagnostic absorption. Literature and experimental data consistently place this band in the region of 1672–1517 cm⁻¹ .[4][5] For benzoxazole itself, a value of 1517 cm⁻¹ has been reported for the C=N stretching mode.[4][5] The precise position of this band can be influenced by substituents on the ring system.
Another set of key absorptions are those corresponding to the C-O-C (ether) linkage within the oxazole ring. The asymmetric C-O-C stretching vibration typically produces a strong band, while the symmetric stretch is often weaker. For benzoxazole derivatives, the asymmetric C-O-C stretch is commonly observed around 1250 cm⁻¹ , with the symmetric stretch appearing near 1073 cm⁻¹ .[4][5][6]
The aromatic C=C stretching vibrations of the fused benzene ring are also prominent, typically appearing in the 1615–1451 cm⁻¹ range.[5] Additionally, aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while out-of-plane C-H bending deformations give rise to characteristic bands in the fingerprint region, often between 932 and 746 cm⁻¹ , which can be indicative of the substitution pattern on the benzene ring.[5]
Comparative Analysis: Benzoxazole vs. Benzimidazole and Benzothiazole
To enhance the confidence in identifying a benzoxazole system, a comparative analysis with its isosteres, benzimidazole and benzothiazole, is invaluable. The primary difference between these three heterocyclic systems is the heteroatom at position 1 (Oxygen in benzoxazole, Nitrogen in benzimidazole, and Sulfur in benzothiazole). This seemingly small change significantly impacts the vibrational frequencies of the surrounding bonds due to differences in electronegativity and atomic mass.
The electronegativity of the heteroatom at position 1 influences the electron density of the C=N bond. Oxygen, being the most electronegative, tends to slightly weaken the C=N bond, potentially leading to a lower frequency compared to the less electronegative nitrogen and sulfur.
The C-O-C asymmetric stretch in benzoxazole is a strong, characteristic band. In benzimidazole, this is replaced by N-H or N-R vibrations. The C-S-C stretch in benzothiazole appears at a lower wavenumber due to the heavier sulfur atom.
Aromatic C=C Stretch
1615–1451
~1600–1450
~1600–1450
The aromatic C=C stretching frequencies are less affected by the heteroatom at position 1 and remain in a similar range for all three compounds.
These bending vibrations are primarily dependent on the substitution pattern of the benzene ring and are therefore comparable across the three systems.
This comparative data highlights the diagnostic power of the C=N and C-O-C stretching regions in distinguishing benzoxazoles from their nitrogen and sulfur-containing counterparts.
Experimental Protocol for Acquiring a High-Quality IR Spectrum of a Benzoxazole Derivative
To obtain a reliable IR spectrum for structural confirmation, the following protocol is recommended:
Instrumentation:
Fourier Transform Infrared (FTIR) Spectrometer
Sample Preparation (KBr Pellet Method):
Drying: Ensure both the benzoxazole sample and potassium bromide (KBr) powder are thoroughly dry to avoid interference from water absorption bands (broad peak around 3400 cm⁻¹). Dry them in an oven at 110°C for at least 2 hours and cool in a desiccator.
Grinding: In an agate mortar, grind a small amount of the benzoxazole sample (approximately 1-2 mg) until it forms a fine, glossy powder.
Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample by gentle grinding. The mixture should be homogenous.
Pellet Pressing: Transfer the mixture to a pellet press die. Apply pressure according to the manufacturer's instructions (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
Data Acquisition:
Background Scan: With an empty sample compartment, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
Sample Scan: Place the KBr pellet in the sample holder and acquire the sample spectrum.
Data Processing: The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Visualizing Structural and Spectral Relationships
The following diagram illustrates the key structural features of benzoxazole, benzimidazole, and benzothiazole, and their corresponding characteristic IR absorption regions.
Caption: Comparative structural and IR absorption regions for key heterocyclic systems.
Conclusion
The infrared spectrum of a benzoxazole derivative provides a rich source of structural information. By carefully analyzing the key absorption bands, particularly the C=N and C-O-C stretching vibrations, and comparing them with the spectra of related heterocyclic systems, researchers can confidently confirm the presence of the benzoxazole ring. This guide provides the foundational knowledge and practical protocols to leverage IR spectroscopy effectively in the synthesis and characterization of novel benzoxazole-containing compounds.
References
Mary, Y. S., et al. (2014). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole. Journal of Molecular Structure, 1059, 238-251. [Link]
Bhagyasree, J. B., et al. (2013). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 99-113. [Link]
Mary, Y. S., et al. (2014). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 5-nitro-2-phenylbenzoxazole. Journal of Molecular Structure, 1060, 149-160. [Link]
Patel, N. B., & Patel, J. C. (2011). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 269-273.
Hollas, J. M., & Gordon, R. D. (1970). Vapor absorption spectra of benzoxazole, benzimidazole, and benzothiazole near 2850 Å. The Journal of Chemical Physics, 52(11), 5849-5854. [Link]
Khalaf, M. M., & Al-Bayati, R. I. (2017). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. International Journal of ChemTech Research, 10(9), 834-843.
Al-Amiery, A. A. (2016). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(6), 1837-1842.
National Institute of Standards and Technology. (n.d.). Benzoxazole. In NIST Chemistry WebBook. Retrieved from [Link]
Ghorbani-Vaghei, R., & Veisi, H. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1636-1643. [Link]
Wikipedia. (n.d.). Benzoxazole. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups. Retrieved from [Link]
Göker, H., et al. (2008). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. Molecules, 13(4), 775-786. [Link]
HPLC retention time comparison of benzoxazole vs. benzothiazole analogs
Executive Summary The Bottom Line: In Reversed-Phase HPLC (RP-HPLC) using C18 stationary phases, benzothiazole analogs consistently exhibit longer retention times ( ) than their benzoxazole counterparts. This retention s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Bottom Line: In Reversed-Phase HPLC (RP-HPLC) using C18 stationary phases, benzothiazole analogs consistently exhibit longer retention times (
) than their benzoxazole counterparts.
This retention shift is driven by the "Chalcogen Effect" : replacing the oxygen atom (benzoxazole) with a sulfur atom (benzothiazole) increases the molecule's lipophilicity (
) and decreases its polarity. Sulfur’s larger Van der Waals radius and lower electronegativity facilitate stronger hydrophobic interactions with the octadecyl carbon chains of the stationary phase.
Physicochemical Mechanisms
To understand the chromatographic behavior, we must deconstruct the molecular properties of the heterocycles. The retention difference is not random; it is a direct function of atomic properties.
The Oxygen vs. Sulfur Dichotomy
The core difference lies in the heteroatom at position 1 of the ring system.
Feature
Benzoxazole (Oxygen)
Benzothiazole (Sulfur)
Chromatographic Impact
Electronegativity
High (3.44)
Moderate (2.58)
Oxygen creates a more polar dipole, reducing affinity for non-polar C18.
Van der Waals Radius
Small (1.52 Å)
Large (1.80 Å)
Sulfur has a larger surface area for hydrophobic contact ("soft" interaction).
H-Bond Potential
Strong Acceptor
Weak Acceptor
Benzoxazole interacts more with the aqueous mobile phase, eluting earlier.
Lipophilicity ()
~1.6 (Parent)
~2.0 (Parent)
Higher correlates directly with increased retention in RP-HPLC.
Interaction Visualization
The following diagram illustrates the differential partitioning mechanism that causes the separation.
Figure 1: Mechanistic partitioning of benzoxazole and benzothiazole between polar mobile phase and hydrophobic stationary phase.
Experimental Data & Case Study
The following data synthesizes experimental findings comparing direct analogs. The "Sulfur Shift" typically results in a retention time increase of 10–20% depending on the gradient slope.
To reproduce these results or separate a mixture of these analogs, use the following self-validating protocol.
System: HPLC with UV-Vis or PDA Detector.
Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm or 5 µm particle size.
Wavelength: 254 nm (Universal aromatic) and 280 nm.
Step-by-Step Workflow
Mobile Phase Prep:
Solvent A: Water + 0.1% Formic Acid (Maintains neutral/acidic state to prevent peak tailing from basic nitrogen).
Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.
Note: ACN is preferred over Methanol due to sharper peak shapes for these heterocycles.
Gradient Setup:
0-2 min: 10% B (Equilibration)
2-15 min: 10%
90% B (Linear Ramp)
15-18 min: 90% B (Wash)
System Suitability (Self-Validation):
Inject Uracil (or Sodium Nitrate) to determine the void volume (
).
Calculate the Capacity Factor (
) for the benzoxazole peak. If , decrease initial organic % to 5%.
Method Optimization & Troubleshooting
When developing a separation method for these analogs, follow this logic flow to resolve co-elution or poor peak shape.
Figure 2: Decision tree for optimizing the separation of benzazole analogs.
Critical Troubleshooting Notes
Peak Tailing: Both benzoxazole and benzothiazole contain a basic nitrogen (pyridine-like). If peaks tail, the nitrogen is interacting with free silanols on the column.
Fix: Ensure pH is controlled (pH ~3.0 with formic acid is ideal).
Selectivity Issues: If the analogs are highly substituted (e.g., with long alkyl chains), the hydrophobic "sulfur effect" might be masked by the substituents.
Fix: Switch to a Phenyl-Hexyl column to leverage
interactions, which often discriminate better between the electron-rich benzoxazole and the benzothiazole.
References
MDPI (2018). Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. (Demonstrates the structural analogs and biological activity differences).
SIELC Technologies. Separation of Benzoxazole on Newcrom R1 HPLC column. (Provides specific mobile phase conditions for benzoxazole analysis).
ResearchGate (2012). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices.[1] (Discusses ACN vs MeOH selectivity and retention behavior).
Welch Materials (2025). Heterocycles Structural Analysis in HPLC Method Development. (Explains the acid-base properties and lone-pair repulsion effects of O vs S heterocycles).
A Comparative Analysis of the UV-Vis Absorption Maxima of 5-Bromo-4-methylbenzo[d]oxazole and Related Heterocycles
A Technical Guide for Researchers in Medicinal Chemistry and Materials Science Prepared by: Dr. Gemini, Senior Application Scientist Introduction Benzoxazoles are a prominent class of heterocyclic compounds that form the...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Researchers in Medicinal Chemistry and Materials Science
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction
Benzoxazoles are a prominent class of heterocyclic compounds that form the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Their versatile biological activities and unique photophysical properties have made them a focal point of intensive research. The ultraviolet-visible (UV-Vis) absorption spectrum of a benzoxazole derivative is a critical parameter, offering insights into its electronic structure, conjugation, and potential for applications ranging from bio-imaging to organic electronics. This guide provides a detailed comparative analysis of the UV-Vis absorption characteristics of 5-Bromo-4-methylbenzo[d]oxazole, contextualized by comparing it with structurally related benzoxazole and oxazole derivatives. The influence of substituent effects on the absorption maxima (λmax) is a central theme of this investigation.
The electronic transitions in benzoxazoles, typically π → π* transitions, are sensitive to the nature and position of substituents on the fused benzene ring. Electron-donating groups (EDGs) generally cause a bathochromic (red) shift in the absorption maxima, while electron-withdrawing groups (EWGs) tend to induce a hypsochromic (blue) shift. This guide will explore these principles through a comparative lens.
Comparative UV-Vis Absorption Data
While specific, experimentally validated UV-Vis absorption data for 5-Bromo-4-methylbenzo[d]oxazole is not extensively reported in publicly accessible literature, we can predict its spectral characteristics based on established principles and data from analogous compounds. The following table presents a comparison of the expected absorption maxima for 5-Bromo-4-methylbenzo[d]oxazole with experimentally determined values for several related compounds. This comparison allows for a systematic evaluation of the electronic effects of the bromo and methyl substituents.
5-Bromo-4-methylbenzo[d]oxazole : The presence of a bromine atom at the 5-position is expected to act as an auxochrome and, due to its electron-withdrawing inductive effect and electron-donating resonance effect, cause a bathochromic shift compared to the unsubstituted benzoxazole. The methyl group at the 4-position, being a weak electron-donating group, is also expected to contribute to a slight red shift. Based on data for the structurally similar 5-Bromo-3-methylbenzo[d]isoxazole, we can anticipate absorption maxima in the regions of ~225-245 nm and ~285-305 nm in ethanol.[1]
2-Methylbenzoxazole : This compound provides a baseline for a methylated benzoxazole without the influence of a halogen. Its absorption maxima in a non-polar solvent like heptane are at 232 nm, 274 nm, and 281 nm.[2] The methyl group is at the 2-position of the oxazole ring, which will have a different electronic influence compared to the 4-position on the benzene ring of our target molecule.
2-(2'-hydroxyphenyl)benzoxazole (HBO) : This derivative is an excellent example of how a strongly electron-donating hydroxyl group, capable of intramolecular hydrogen bonding and excited-state intramolecular proton transfer (ESIPT), can significantly red-shift the absorption maximum to around 336 nm in ethanol.[3][5] This contrasts with the anticipated electronic effects in 5-Bromo-4-methylbenzo[d]oxazole, where such strong intramolecular interactions are absent.
5-bromo-3-phenyl-2,1-benzisoxazole : Although an isomer of a benzoxazole, this compound's spectrum in ethanol shows maxima around 260 nm and 350 nm.[4] The extended conjugation from the phenyl group at the 3-position is a major contributor to the significant bathochromic shift observed.
Experimental Protocol for UV-Vis Spectroscopy
To ensure the acquisition of reliable and reproducible UV-Vis absorption data, a standardized experimental protocol is paramount. The following section outlines a comprehensive methodology for the spectroscopic analysis of benzoxazole derivatives.
Instrumentation and Materials:
Spectrophotometer : A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm and a resolution of 1 nm or better is required.
Cuvettes : Matched quartz cuvettes with a 1 cm path length are essential for accurate measurements in the UV region.
Solvent : Spectroscopic grade ethanol is a common solvent for this class of compounds due to its transparency in the UV range and its ability to dissolve a wide range of organic molecules.
Analytical Balance : For the accurate preparation of stock solutions.
Volumetric Flasks and Pipettes : For precise dilutions.
Experimental Workflow:
Caption: A generalized workflow for obtaining UV-Vis absorption data.
Step-by-Step Procedure:
Stock Solution Preparation : Accurately weigh a small amount (e.g., 1 mg) of the purified benzoxazole derivative and dissolve it in a known volume (e.g., 10 mL) of spectroscopic grade ethanol in a volumetric flask to create a stock solution of known concentration.
Working Solution Preparation : Prepare a dilution of the stock solution to a concentration that results in an absorbance reading between 0.1 and 1.0 at the λmax. This range ensures linearity and adherence to the Beer-Lambert Law.
Spectrophotometer Setup : Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.
Blank Measurement : Fill a quartz cuvette with the spectroscopic grade ethanol used for sample preparation. Place it in both the sample and reference holders of the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.
Sample Measurement : Rinse the sample cuvette with the working solution of the benzoxazole derivative, then fill it and place it in the sample holder.
Spectrum Acquisition : Scan the sample from a suitable starting wavelength (e.g., 400 nm) to a suitable ending wavelength (e.g., 200 nm).
Data Processing : Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum. If the molar absorptivity (ε) is to be calculated, use the Beer-Lambert Law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Theoretical Framework: Electronic Transitions in Benzoxazoles
The UV-Vis absorption spectra of benzoxazole derivatives are governed by the promotion of electrons from bonding (π) or non-bonding (n) molecular orbitals to anti-bonding (π*) molecular orbitals. The key electronic transitions are illustrated in the diagram below.
Caption: Energy diagram of electronic transitions in benzoxazoles.
In benzoxazoles, the absorption bands observed in the 220-350 nm range are typically due to π → π* transitions within the conjugated aromatic system. The presence of non-bonding electrons on the nitrogen and oxygen atoms can also lead to n → π* transitions, which are generally weaker and may be obscured by the more intense π → π* bands. The solvent environment can also influence the absorption maxima; polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the λmax.
Conclusion
This comparative guide has contextualized the expected UV-Vis absorption characteristics of 5-Bromo-4-methylbenzo[d]oxazole by placing it alongside structurally related compounds. The analysis underscores the significant role that substituents play in modulating the electronic properties and, consequently, the absorption spectra of benzoxazole derivatives. While direct experimental data for the target compound remains elusive in the public domain, the provided estimates and comparative framework offer a solid foundation for researchers working with this and similar molecules. The detailed experimental protocol also serves as a practical resource to ensure the generation of high-quality, reliable spectroscopic data in the laboratory. Further experimental investigation into 5-Bromo-4-methylbenzo[d]oxazole is warranted to validate the expected absorption maxima and to fully elucidate its photophysical properties.
References
Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. PMC. Available at: [Link]
(E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. MDPI. Available at: [Link]
5-bromo-3-phenyl-2,1-benzisoxazole - Optional[UV-VIS] - Spectrum. SpectraBase. Available at: [Link]
A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. SciELO. Available at: [Link]
The unsaturation and tautomeric mobility of heterocyclic compounds. Part XI. α- and β-Naphthoxazole and 5-bromobenzoxazole derivatives. The ultra-violet absorption spectra. Journal of the Chemical Society (Resumed). Available at: [Link]
A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. SciELO. Available at: [Link]
PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. chem.uaic.ro. Available at: [Link]
UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Technology Networks. Available at: [Link]
Benzoxazole, 2-methyl- - NIST WebBook. NIST. Available at: [Link]
A Comparative Guide to Elemental Analysis Standards for Benzoxazole Heterocyclic Compounds
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For drug development professionals working with benzoxazole heterocyclic compounds—a scaf...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For drug development professionals working with benzoxazole heterocyclic compounds—a scaffold of significant pharmacological interest—accurate elemental analysis is a non-negotiable aspect of structural elucidation and quality control.[1] This guide provides an in-depth comparison of the primary analytical techniques for elemental analysis of benzoxazoles: Combustion Analysis (CHN), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and X-ray Fluorescence (XRF).
This document moves beyond a mere listing of methodologies. It delves into the causality behind experimental choices, offering a self-validating framework for each protocol, and is grounded in authoritative standards to ensure scientific integrity.
The Critical Role of Elemental Analysis for Benzoxazoles
Benzoxazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1] Elemental analysis serves two primary, critical functions in their development:
Structural Confirmation: For newly synthesized benzoxazole derivatives, elemental analysis, particularly of carbon, hydrogen, and nitrogen (CHN), provides a fundamental validation of the empirical formula. This quantitative data is a crucial piece of evidence, alongside spectroscopic data (NMR, IR, MS), to confirm the identity and purity of the compound.[2][3][4][5]
Impurity Profiling: Beyond the core elements of the molecule, the detection and quantification of elemental impurities are mandated by regulatory bodies to ensure the safety and efficacy of drug products.[6][7] These impurities can be introduced through raw materials, catalysts (e.g., palladium, platinum, rhodium), or manufacturing processes.[6]
Comparative Analysis of Key Techniques
The selection of an appropriate analytical technique is contingent on the specific goal—be it bulk composition or trace impurity analysis.
Compendial method for USP <232>/<233> & ICH Q3D.[6][7]
Primarily for screening; not a primary USP/ICH quantitative method.
Deep Dive: Combustion Analysis (CHN) for Structural Confirmation
Combustion analysis is the gold standard for determining the mass percentage of carbon, hydrogen, and nitrogen in organic compounds. Its utility in the context of benzoxazoles is to confirm that the synthesized molecule matches its theoretical empirical formula.
Expertise & Causality in Experimental Design
The core of the technique is the complete combustion of the sample in a high-oxygen environment, followed by the separation and detection of the resulting gases (CO₂, H₂O, and N₂).[13] For heterocyclic nitrogen compounds like benzoxazoles, achieving complete combustion is critical. The nitrogen within the heterocyclic ring requires vigorous oxidation conditions to ensure its conversion to N₂ gas, preventing the formation of nitrogen oxides (NOx) which would lead to inaccurate nitrogen readings.[13]
Modern CHN analyzers are designed to handle such "difficult-to-combust" materials.[13] This is achieved through:
High-Temperature Furnace: Operating at approximately 1000°C to ensure complete breakdown of the stable heterocyclic ring.[13]
Catalyst Addition: Catalysts are often used within the combustion tube to facilitate complete oxidation.[13]
Reduction Stage: Following combustion, the gases are passed over heated, high-purity copper to reduce any NOx to N₂ gas, a crucial step for accurate nitrogen determination.[13]
Experimental Protocol: CHN Analysis of a Benzoxazole Derivative
This protocol is based on the principles of the Pregl-Dumas method, commonly employed in modern CHN analyzers and aligned with standards like ASTM D5291.[13][14][15]
Objective: To determine the weight percent of Carbon, Hydrogen, and Nitrogen in a synthesized 2-phenylbenzoxazole sample.
Materials:
2-phenylbenzoxazole (sample)
Acetanilide or other suitable certified reference material (CRM)[16]
Ensure the combustion and reduction tubes are packed with the appropriate reagents and catalysts as per the manufacturer's instructions.
Set the furnace temperature to 950-1000°C and the reduction furnace to ~600°C.[13]
Establish stable flows for the helium carrier and oxygen combustion gases.
Perform leak checks to ensure the integrity of the gas flow paths.
Calibration:
Accurately weigh 1-2 mg of a certified reference material (e.g., Acetanilide) into a tin capsule.
Analyze a series of 3-5 standards to establish a calibration curve for C, H, and N. The instrument's software will use the known composition of the standard to calibrate the detector response.[13]
Sample Analysis:
Accurately weigh 1-2 mg of the dried benzoxazole sample into a tin capsule.
Fold the capsule to ensure no sample can escape and place it into the instrument's autosampler.
Initiate the analysis sequence. The sample is dropped into the combustion furnace.
The resulting CO₂, H₂O, and N₂ gases are separated by a gas chromatography column and quantified by a thermal conductivity detector (TCD).[17]
Data Evaluation:
The software calculates the weight percentages of C, H, and N.
Compare the experimental results to the theoretical values for 2-phenylbenzoxazole (C₁₃H₉NO: C=80.0%, H=4.65%, N=7.17%).
For validation, the results should typically be within ±0.4% of the theoretical values.[2][3]
Visualization: CHN Analysis Workflow
Caption: Workflow for CHN combustion analysis of a benzoxazole sample.
Deep Dive: ICP-MS for Elemental Impurity Profiling
For ensuring the safety of pharmaceutical compounds, quantifying trace elemental impurities is a regulatory requirement.[6] ICP-MS is the preferred technique for this task due to its exceptional sensitivity and ability to measure a wide range of elements simultaneously.[6][7]
Expertise & Causality in Experimental Design
Analyzing organic matrices like benzoxazole derivatives by ICP-MS presents unique challenges compared to simple aqueous samples.
Sample Introduction: Organic solvents can destabilize the plasma. Therefore, sample preparation often involves complete digestion of the organic matrix to create an aqueous solution.[18]
Plasma Robustness: The high carbon content from the organic sample can lead to carbon deposition on the instrument's interface cones, causing signal drift and requiring more frequent maintenance. Modern ICP-MS systems employ strategies like adding oxygen to the argon plasma gas to convert carbon to CO₂, mitigating this issue.
Spectral Interferences: Carbon from the sample can combine with the argon plasma gas to form polyatomic interferences (e.g., ¹²C⁴⁰Ar⁺) that can overlap with the mass of key analytes (e.g., ⁵²Cr⁺). Collision/reaction cells are used to remove these interferences, ensuring accurate quantification.[18]
The choice of sample preparation is paramount. Microwave-assisted acid digestion is the preferred method for robust organic molecules as it uses high pressure and temperature to achieve complete decomposition, ensuring all analytes are liberated into the solution for analysis.[18]
Experimental Protocol: ICP-MS Analysis for USP <233> Impurities
Objective: To quantify elemental impurities (e.g., Pd, Pt, Pb, As, Cd, Hg) in a benzoxazole Active Pharmaceutical Ingredient (API) according to USP <233> guidelines.
Materials:
Benzoxazole API (sample)
Concentrated Nitric Acid (HNO₃), trace metal grade
Concentrated Hydrochloric Acid (HCl), trace metal grade (for stabilizing elements like Hg)[19]
Inductively Coupled Plasma-Mass Spectrometer (ICP-MS) with a collision/reaction cell
Procedure:
Sample Preparation (Microwave Digestion):
Accurately weigh ~200 mg of the benzoxazole API into a clean microwave digestion vessel.
Carefully add 5 mL of concentrated HNO₃ and 1 mL of HCl to the vessel.
Seal the vessel and place it in the microwave digestion system.
Ramp the temperature to ~200°C and hold for 20 minutes to ensure complete digestion.
After cooling, carefully open the vessel and transfer the clear digestate to a 50 mL volumetric flask.
Bring the solution to volume with deionized water. This is the stock sample solution.
Instrument Setup & Calibration:
Optimize the ICP-MS for plasma robustness, particularly for samples with a dissolved solid matrix.
Prepare a series of calibration standards by diluting the multi-element stock solution to concentrations bracketing the expected impurity levels, as defined by USP <232> limits.
The internal standard is introduced online to correct for matrix effects and instrument drift.[20]
Sample Analysis:
Introduce the prepared sample solution into the ICP-MS.
The sample is nebulized into an aerosol, which is then transported to the argon plasma (~8000°C).
The plasma atomizes and ionizes the elements.
Ions are extracted into the mass spectrometer, where interferences are removed in the collision/reaction cell.
The mass spectrometer separates the ions by their mass-to-charge ratio, and the detector counts them.
Data Evaluation:
The instrument software quantifies the concentration of each element in the solution based on the calibration curve.
Calculate the final concentration in the original API (in µg/g) by accounting for the initial sample weight and dilution factor.
Compare the results against the permitted daily exposure (PDE) limits outlined in USP <232> and ICH Q3D.
Visualization: ICP-MS Analysis Workflow
Caption: Workflow for ICP-MS elemental impurity analysis of a benzoxazole API.
Deep Dive: X-Ray Fluorescence (XRF) for Screening
XRF is a powerful non-destructive technique that can provide rapid elemental analysis with minimal sample preparation.[12] However, for benzoxazole compounds, its application is more nuanced and generally limited to specific use cases.
Expertise & Causality in Experimental Design
XRF operates by bombarding a sample with high-energy X-rays, causing the elements within to emit characteristic "fluorescent" X-rays.[21] The energy of these emitted X-rays is unique to each element, allowing for identification.
Key Considerations for Benzoxazoles:
Limitation with Light Elements: XRF is not effective for detecting light elements like carbon, hydrogen, nitrogen, and oxygen. The low-energy fluorescence from these elements is easily absorbed by the air and the detector window, making it unsuitable for confirming the C, H, and N composition of a benzoxazole.[9]
Strengths in Heavier Elements: It is well-suited for detecting heavier elements, including residual catalyst metals (Pd, Pt, Rh, Ru) or inorganic contaminants (Cl, S, Br).
Matrix Effects: In organic samples, the X-ray signal can be scattered or absorbed by the carbon-rich matrix, which can affect the accuracy of quantification.[9] Therefore, XRF is best used as a semi-quantitative screening tool for these applications, rather than for precise quantification against regulatory limits.
Its primary advantage is speed and the non-destructive nature, making it an excellent tool for at-line process monitoring or initial screening of raw materials for unexpected heavy metal contamination before undertaking more rigorous, destructive testing like ICP-MS.[12]
Experimental Protocol: XRF Screening of a Benzoxazole Powder
Objective: To rapidly screen a powder sample of a benzoxazole derivative for the presence of heavy elemental contaminants (e.g., residual palladium from synthesis).
Materials:
Benzoxazole powder (sample)
XRF sample cups
Thin-film sample support (e.g., Mylar®)
Instrumentation:
Energy Dispersive X-ray Fluorescence (EDXRF) Spectrometer
Procedure:
Sample Preparation (Non-Destructive):
Place a thin-film support across the opening of an XRF sample cup.
Fill the cup with the benzoxazole powder sample (typically 1-5 grams).
Secure the film and place the cup into the instrument's analysis chamber.
Instrument Setup:
Select an analytical method optimized for detecting heavy elements in an organic matrix. This involves selecting the appropriate X-ray tube voltage and current.
Sample Analysis:
Initiate the measurement. The instrument irradiates the sample with X-rays.
The detector collects the emitted fluorescent X-rays from the sample.
The analysis is typically completed in 1-5 minutes.
Data Evaluation:
The software generates a spectrum showing X-ray intensity versus energy. Peaks are identified and labeled corresponding to the elements present.
Semi-quantitative analysis can be performed using Fundamental Parameters (FP) methods, which provide an estimate of the concentration without the need for matrix-matched standards.
The results are used to determine if any unexpected heavy elements are present above a certain threshold, flagging the sample for further quantitative analysis by ICP-MS if necessary.
Visualization: XRF Analysis Workflow
Caption: Workflow for non-destructive XRF screening of a benzoxazole powder.
Conclusion and Recommendations
The elemental analysis of benzoxazole heterocyclic compounds requires a multi-faceted approach, with the choice of technique dictated by the analytical objective.
For fundamental structural confirmation of a newly synthesized benzoxazole, Combustion (CHN) Analysis is the indispensable, authoritative method. It provides the accurate C, H, and N percentages required to validate the empirical formula.
For regulatory compliance and safety , ensuring that drug substances and products are free from harmful elemental impurities, ICP-MS is the mandated and most capable technique. Its high sensitivity is essential for meeting the stringent limits set by USP <232>/<233> and ICH Q3D.
For rapid screening and process control , where speed is critical and non-destructive analysis is preferred, XRF serves as a valuable preliminary tool to check for the presence of heavy element contaminants, though it is unsuitable for C, H, or N determination.
A comprehensive quality control strategy for benzoxazole compounds should therefore integrate these techniques, leveraging the strengths of each to ensure the identity, purity, and safety of these vital pharmaceutical molecules.
References
ASTM D5291-10, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International, West Conshohocken, PA, 2010. [Link]
ASTM D5291-21, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International, West Conshohocken, PA, 2021. [Link]
ASTM D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants -- eLearning Course. [Link]
Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (2021). ASTM International. [Link]
ASTM D5291 − 10: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (2023). Internet Archive. [Link]
General Chapters: <461> NITROGEN DETERMINATION. (2006). USP29-NF24. [Link]
Study and determination of elemental impurities by ICP-MS in active pharmaceutical ingredients using single reaction chamber digestion in compliance with USP requirements. (2015). Journal of Pharmaceutical and Biomedical Analysis, 109, 81-87. [Link]
Using ICP-MS to Measure Elemental Compositions in Drug Products. (2022). EAG Laboratories. [Link]
Portable X-ray Fluorescence Analysis of Organic Amendments: A Review. (2022). Agronomy, 12(7), 1629. [Link]
Determination of Elemental Impurities in Pharmaceuticals by ICP-MS in accordance with ICH Q3D and USP 232 and 233 using the Exam. (n.d.). Analytik Jena. [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ICH. [Link]
Synthesis, characterization and biological evaluation of benzoxazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. [Link]
Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. (2016). Journal of Basic and Applied Research in Biomedicine, 2(3), 255-260. [Link]
Proposed new ICH and USP methods for elemental impurities: The application of ICP-MS and ICP-OES for pharmaceutical analysis. (2014). Agilent Technologies. [Link]
CHNS determination in organic and inorganic fertilizers. (n.d.). VELP Scientifica. [Link]
Validation of analytical methods. (n.d.). ResearchGate. [Link]
Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. (2020). Food Additives & Contaminants: Part A, 37(3), 408-420. [Link]
Validation of analytical methods. (n.d.). HBM4EU. [Link]
Validation of analytical methods. (2025). Eurachem. [Link]
“GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION”. (n.d.). Jetir.Org. [Link]
A Comparison of XRF and ICP-MS for PM2.5 Elemental Analysis in the Chemical Speciation Network. (2024). em • The Magazine for Environmental Managers. [Link]
CHNS Elemental Analysers. (2008). The Royal Society of Chemistry. [Link]
Comparison between XRF and ICP-MS analyses for elements that were.... (n.d.). ResearchGate. [Link]
Comparative Evaluation of Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and X-Ray Fluorescence (XRF) Analysis Techniques for Screening Potentially Toxic Elements in Soil. (2025). Applied Sciences, 15(8), 3456. [Link]
Part 1: Emergency Overview & Hazard Assessment Core Directive: Treat 5-Bromo-4-methylbenzo[d]oxazole as a Halogenated Organic Solid . Improper disposal of halogenated heterocycles is a frequent cause of regulatory non-co...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Emergency Overview & Hazard Assessment
Core Directive: Treat 5-Bromo-4-methylbenzo[d]oxazole as a Halogenated Organic Solid .
Improper disposal of halogenated heterocycles is a frequent cause of regulatory non-compliance and environmental contamination. The presence of the bromine atom on the benzoxazole ring dictates that this compound cannot be incinerated with standard organic waste due to the risk of generating corrosive hydrogen bromide (HBr) and brominated dioxins during combustion.
Must be dissolved or packaged as solid waste; do not pour down drains.[2]
Solubility
Insoluble in water; Soluble in DMSO, Methanol
Do not attempt aqueous disposal. Use organic solvents for cleaning glassware.
Halogen Content
Bromine (Br) substituent
Requires high-temperature incineration with scrubbers (Halogenated Waste Stream).[2]
Reactivity
Stable; Incompatible with strong oxidizers
Keep away from perchlorates and nitrates in waste storage.
Part 2: Waste Characterization & Segregation Protocol
The Golden Rule of Halogenated Disposal:
If a molecule contains Fluorine, Chlorine, Bromine, or Iodine, it enters the Halogenated Waste Stream.[2]
Mixing 5-Bromo-4-methylbenzo[d]oxazole with non-halogenated solvents (e.g., acetone, ethanol) forces the entire container to be treated as halogenated waste, significantly increasing disposal costs and processing complexity.[2]
Visualizing the Segregation Logic
The following decision tree illustrates the critical decision points for segregating this specific compound in a laboratory setting.
Figure 1: Decision logic for segregating brominated benzoxazole waste. Note that the solute determines the classification, not just the solvent.
Part 3: Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid Reagent
Applicable for expired shelf stock or excess weighed material.[2]
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container.
Labeling: Attach a hazardous waste tag immediately.
Constituents: "5-Bromo-4-methylbenzo[d]oxazole" (Do not use abbreviations).[2]
Hazard Checkbox: Toxic, Irritant.
Waste Type: "Solid Halogenated Organic".
Secondary Containment: Place the jar inside a clear, sealable plastic bag (Ziploc type) to contain any potential dust or leakage.
Storage: Store in the Satellite Accumulation Area (SAA) inside a secondary bin marked "Solid Toxic Waste."
Scenario B: Disposal of Reaction Mixtures & Rinsate
Applicable for HPLC waste, mother liquors, or glassware cleaning solvents.[2]
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste container (usually HDPE carboys).
Segregation: Pour into the Halogenated Waste Carboy (often color-coded Green or Red depending on facility).[2]
Scientific Rationale: Even if you dissolved the compound in Methanol (non-halogenated), the solution now contains Bromine. It must be incinerated at >1100°C to ensure complete destruction of the heterocycle.
Record Keeping: Log the volume and estimated concentration on the carboy's accumulation log sheet.
Part 4: Spill Response Protocol
Pre-requisite: Wear nitrile gloves, safety goggles, and a lab coat.[3] If the spill is >50g or outside a fume hood, respiratory protection (N95 or respirator) is recommended due to potential dust inhalation.
Figure 2: Immediate response workflow for solid spills of brominated benzoxazoles.
Detailed Cleanup Steps:
Dampen: Gently place a paper towel dampened with water or methanol over the powder. This prevents the "puff" of dust that occurs during sweeping.
Scoop: Use a plastic scoop or dustpan to lift the material. Do not use a brush , which can flick particles into the air.
Wipe Down: Clean the surface with a paper towel soaked in acetone or methanol to remove residues.
Disposal: Place the scoop, paper towels, and gloves used into a hazardous waste bag. Label as "Debris contaminated with 5-Bromo-4-methylbenzo[d]oxazole."[2]
Part 5: Regulatory & Compliance Context (RCRA/EPA)
In the United States, this compound falls under RCRA (Resource Conservation and Recovery Act) regulations.
Waste Code: While not a "P-listed" or "U-listed" waste specifically by name, it is regulated under the characteristic of Toxicity and often falls under generic halogenated solvent codes (e.g., F001/F002) if mixed with solvents, or D001 (Ignitable) if in organic solvent.[2]
Destruction Method: The only compliant destruction method is Incineration at a permitted TSD (Treatment, Storage, and Disposal) facility equipped with acid gas scrubbers.
Drain Disposal:STRICTLY PROHIBITED. Introduction of halogenated heterocycles into municipal water systems is a violation of the Clean Water Act and can disrupt microbial activity in water treatment plants.
References
Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-4-methyl-2-phenyl-1,3-oxazole. Retrieved from [2]
Sigma-Aldrich. (2025).[2] Product Specification and Safety: 5-Bromo-1,3-benzoxazole.[2] Retrieved from [2]
PubChem. (n.d.). Compound Summary: 5-Bromobenzo[d]oxazole.[2][4][5] National Library of Medicine. Retrieved from [2]
U.S. Environmental Protection Agency (EPA). (2024). RCRA Orientation Manual: Managing Hazardous Waste. Retrieved from [2]
Navigating the Safe Handling of 5-Bromo-4-methylbenzo[d]oxazole: A Guide to Personal Protective Equipment and Operational Safety
For the diligent researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety of your laboratory practices. When handling novel or reactive compounds su...
Author: BenchChem Technical Support Team. Date: February 2026
For the diligent researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety of your laboratory practices. When handling novel or reactive compounds such as 5-Bromo-4-methylbenzo[d]oxazole, a thorough understanding of its hazard profile and the corresponding safety protocols is not merely a regulatory requirement—it is the bedrock of scientific excellence. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our objective is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Based on available safety data for structurally similar compounds, 5-Bromo-4-methylbenzo[d]oxazole is classified as a hazardous substance.[1][2] It is considered harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2][3][4] Furthermore, it may cause respiratory irritation.[1][2][3][4] These hazards necessitate a stringent approach to personal protective equipment and handling protocols.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is your first and most critical line of defense against chemical exposure. The following recommendations are based on the known hazards of 5-Bromo-4-methylbenzo[d]oxazole and general best practices for handling halogenated aromatic hydrocarbons.
Protection Type
Recommended Equipment
Specifications & Rationale
Eye and Face Protection
Safety glasses with side shields or tight-fitting safety goggles.[7] A face shield should be worn when there is a significant risk of splashing.
Must meet ANSI Z87.1 standards in the US or European Standard EN166.[1][7] This level of protection is necessary to prevent contact with airborne particles and accidental splashes, which can cause serious eye irritation.[1][3]
Skin Protection
Chemical-resistant gloves (Nitrile or Neoprene recommended). A long-sleeved, buttoned lab coat that extends below the mid-thigh.[7] For larger quantities, a chemical-resistant apron is advised.[7][8]
Nitrile gloves offer good resistance to a wide range of chemicals, including many hydrocarbons.[7] However, no glove material is impervious to all chemicals, so gloves should be inspected before use and disposed of immediately if contaminated.[6] A lab coat prevents incidental skin contact.[8]
Respiratory Protection
All handling of solid 5-Bromo-4-methylbenzo[d]oxazole or its solutions should be conducted within a certified chemical fume hood.[9]
Due to its potential to cause respiratory irritation, engineering controls like a fume hood are essential to minimize inhalation exposure.[1][9] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used in accordance with a respiratory protection program.[1][6][8]
Operational Plan: From Benchtop to Disposal
A systematic workflow is crucial for minimizing risk. The following procedural guidance outlines the key steps for safely handling 5-Bromo-4-methylbenzo[d]oxazole.
Pre-Handling Checklist
Verify Engineering Controls: Ensure the chemical fume hood is operational and has a current certification.
Assemble PPE: Confirm that all necessary PPE is available, in good condition, and fits correctly.
Locate Safety Equipment: Know the location and proper operation of the nearest safety shower, eyewash station, and fire extinguisher.
Review Safety Data Sheet (SDS): Although a specific SDS for this exact compound may not be universally available, review the SDS for structurally similar chemicals to reinforce understanding of the hazards.[10]
Step-by-Step Handling Protocol
Donning PPE: Put on your lab coat, followed by safety glasses or goggles, and finally, your gloves.
Handling the Compound:
Conduct all manipulations, including weighing and solution preparation, inside a chemical fume hood to prevent inhalation of dust or vapors.[9]
When handling the solid, take care to avoid generating dust.[6]
If preparing a solution, add the solid 5-Bromo-4-methylbenzo[d]oxazole to the solvent slowly to prevent splashing.
Post-Handling:
Decontaminate all work surfaces and equipment after use.
Wash hands thoroughly with soap and water after removing gloves.[1][5]
Doffing PPE (to prevent cross-contamination)
Remove gloves first, using a technique that avoids touching the outer surface with bare skin.[6]
Remove your lab coat.
Remove your eye and face protection.
Wash your hands again.
Below is a visual representation of the safe handling workflow.
Workflow for Handling 5-Bromo-4-methylbenzo[d]oxazole.
Emergency Response and First Aid
In the event of accidental exposure, immediate and correct action is critical.
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[9]
Skin Contact: Remove contaminated clothing and wash the affected skin area immediately with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, get medical advice.[1][5]
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][6] If they feel unwell, call a poison center or doctor.[1]
Ingestion: Rinse the mouth with water.[1][6] Do NOT induce vomiting.[11] Call a poison center or doctor if you feel unwell.[1]
The following decision tree outlines the immediate steps to take in an emergency.
Emergency Response for Accidental Exposure.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation: All materials contaminated with 5-Bromo-4-methylbenzo[d]oxazole, including unused product, contaminated PPE, and cleaning materials, must be segregated as hazardous waste.[12] Do not mix with other waste streams.[10]
Containerization:
Solid Waste: Collect in a designated, clearly labeled, and sealable container.[10]
Liquid Waste: Use a compatible, sealed, and clearly labeled container for liquid waste.
Disposal: Dispose of all waste in accordance with applicable federal, state, and local environmental regulations.[1][10] This typically involves transfer to an approved waste disposal facility for incineration.[12] Never dispose of this chemical down the drain.[6][9]
By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also ensure the integrity and reproducibility of your scientific endeavors. Trust in these procedures is built upon the understanding that they form a cohesive, self-validating system for safe laboratory operations.
References
Personal Protective Equipment Selection Guide. (2015, July 22). University of Wisconsin-Madison. Retrieved from [Link]
Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. University of Nevada, Reno Environmental Health & Safety. Retrieved from [Link]
5-Bromo-4-methyl-2-phenyl-1,3-oxazole, 95%, Thermo Scientific. Fisher Scientific. Retrieved from [Link]
Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]
Protective Gear. Organic Chemistry at CU Boulder. Retrieved from [Link]
Material Safety Data Sheet. (2025, December 13). Capot Chemical. Retrieved from [Link]
5-Bromo-3-methyl-1,2-oxazole | C4H4BrNO | CID 53408116. PubChem. Retrieved from [Link]
Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety. Retrieved from [Link]
Protective Equipment. American Chemistry Council. Retrieved from [Link]
Standard Operating Procedures for Bromo-Deoxyuridine (BrdU). UNTHSC Safety. Retrieved from [Link]
5-(Thiophen-2-yl)oxazole. Organic Syntheses Procedure. Retrieved from [Link]
A safety and chemical disposal guideline for Minilab users. (2020, April 2). Helmholtz Centre for Environmental Research - UFZ. Retrieved from [Link]
GUIDELINES FOR DESTRUCTION OF MEDICINES AND HEALTH PRODUCTS. Pharmacy, Medicines and Poisons Board. Retrieved from [Link]